molecular formula C9H10N2OS B1407885 3-(Thiazolidin-3-yl)isonicotinaldehyde CAS No. 1779121-52-6

3-(Thiazolidin-3-yl)isonicotinaldehyde

Cat. No.: B1407885
CAS No.: 1779121-52-6
M. Wt: 194.26 g/mol
InChI Key: LZTOYSRWWGMYOG-UHFFFAOYSA-N
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Description

3-(Thiazolidin-3-yl)isonicotinaldehyde is a novel chemical hybrid designed for advanced research applications, merging the structural motifs of isonicotinaldehyde and the thiazolidine ring system. This combination yields a multifunctional scaffold of significant interest in medicinal chemistry and chemical biology. The isonicotinaldehyde core is a well-established precursor in synthesizing vitamin B6 analogs and is recognized for its utility in creating fluorescent dyes. Notably, its derivative, 3-Hydroxyisonicotinaldehyde (HINA), is documented as the smallest molecular weight dye exhibiting green fluorescence, making it a valuable tool for probing biological systems . The thiazolidine moiety is a privileged structure in drug discovery, found in compounds with a broad spectrum of bioactivities . Thiazolidine-based molecules are extensively researched for their antifungal properties, with some derivatives, like Mycosidine, acting through novel mechanisms potentially linked to glucose transport and cell wall disruption . Furthermore, 2,3-disubstituted 1,3-thiazolidin-4-one derivatives have demonstrated promising antitumor and antiproliferative activities against various cancer cell lines, including renal cell adenocarcinoma and hepatoblastoma, by inducing cell cycle arrest and apoptosis . This product is intended for research purposes by qualified scientists. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(1,3-thiazolidin-3-yl)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c12-6-8-1-2-10-5-9(8)11-3-4-13-7-11/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTOYSRWWGMYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C=CN=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Electronic Properties & Reactivity of 3-(Thiazolidin-3-yl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic properties, reactivity profile, and experimental handling of 3-(Thiazolidin-3-yl)isonicotinaldehyde . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the molecule's utility as a pharmacophore scaffold.

Executive Summary

This compound is a functionalized pyridine derivative characterized by an ortho-aminoaldehyde architecture. It serves as a critical intermediate in the synthesis of bioactive thiosemicarbazones and Schiff bases, particularly in the development of antitubercular and anticancer agents. The molecule features a "push-pull" electronic system where the electron-deficient pyridine core is substituted with an electron-withdrawing formyl group (C4) and an electron-donating thiazolidine ring (C3). This specific substitution pattern imparts unique steric and electronic properties that modulate its reactivity toward nucleophiles and metal ions.

Electronic Architecture & Structural Dynamics

The "Push-Pull" System

The molecule's reactivity is defined by the interplay between three distinct moieties:

  • Pyridine Core (Electron Deficient): The nitrogen atom in the pyridine ring withdraws electron density, making the ring susceptible to nucleophilic attack, although the 3,4-substitution pattern modifies this.

  • Formyl Group (Electrophilic, C4): A strong electron-withdrawing group (EWG) that activates the ring and serves as the primary site for condensation reactions.

  • Thiazolidine Ring (Electron Donating, C3): Attached via its nitrogen atom, the thiazolidine ring acts as a tertiary amine donor. The nitrogen lone pair can donate electron density into the pyridine ring via resonance (

    
     effect), opposing the withdrawing nature of the aldehyde and pyridine nitrogen.
    
Ortho-Effect and Steric Strain

Unlike para-substituted analogs, the C3-thiazolidine group exerts a significant ortho-effect on the C4-aldehyde.

  • Steric Inhibition of Resonance: The bulky thiazolidine ring may twist out of coplanarity with the pyridine ring to minimize steric clash with the adjacent formyl group. This reduces the conjugation of the nitrogen lone pair, potentially increasing the electrophilicity of the aldehyde carbon compared to less hindered analogs (e.g., 3-aminoisonicotinaldehyde).

  • Conformational Locking: The aldehyde oxygen may engage in weak intramolecular interactions with the thiazolidine ring protons or sulfur, influencing the preferred rotamer of the formyl group.

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the thiazolidine nitrogen and sulfur atoms.

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the pyridine ring and the formyl carbonyl group.

  • Implication: Nucleophiles (like hydrazines) attack the LUMO at the carbonyl carbon, while electrophiles (or oxidation) target the HOMO on the thiazolidine sulfur.

Reactivity Profile

Schiff Base Condensation (Primary Utility)

The most critical reaction for this scaffold is the condensation with primary amines (hydrazides, thiosemicarbazides) to form azomethine derivatives.

  • Reactivity Rate: Enhanced electrophilicity of the carbonyl carbon (due to the electron-deficient pyridine) allows for rapid condensation. However, the ortho-thiazolidine group may impose a kinetic barrier due to steric hindrance.

  • Mechanism: Acid-catalyzed nucleophilic addition-elimination.

Metal Chelation Potential

The resulting ligands (e.g., thiosemicarbazones derived from this aldehyde) act as tridentate chelators (N, N, S donor set).

  • Hard/Soft Acid-Base (HSAB) Theory:

    • Pyridine Nitrogen: Borderline base.

    • Thiazolidine Sulfur: Soft base (potential for coordination if ring opens or in specific geometries, though usually non-coordinating in the aldehyde form).

    • Aldehyde Oxygen: Hard base.

Stability and Oxidation
  • Sulfur Oxidation: The sulfur atom in the thiazolidine ring is susceptible to oxidation to sulfoxide or sulfone under harsh conditions (e.g., excess

    
     or peracids).
    
  • Aldehyde Oxidation: Readily oxidized to the corresponding carboxylic acid (3-(thiazolidin-3-yl)isonicotinic acid) by mild oxidants (

    
    , 
    
    
    
    ).

Experimental Protocols

Synthesis of this compound

Context: This synthesis typically utilizes a Nucleophilic Aromatic Substitution (


) on a halogenated precursor.

Reagents:

  • 3-Fluoroisonicotinaldehyde (or 3-Chloro-)

  • Thiazolidine

  • Potassium Carbonate (

    
    )
    
  • DMF (Dimethylformamide) or DMSO

Protocol:

  • Preparation: Dissolve 3-fluoroisonicotinaldehyde (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Addition: Add

    
     (2.5 eq) followed by thiazolidine (1.2 eq).
    
  • Reaction: Heat the mixture to 80-100°C under an inert atmosphere (

    
    ) for 4-6 hours. Monitor via TLC (30% EtOAc/Hexane).
    
  • Workup: Pour the reaction mixture into ice-cold water. The product may precipitate. If not, extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
    
  • Yield: Typically 60-80% as a yellow/orange solid.

General Condensation Protocol (Thiosemicarbazone Formation)

Objective: Synthesize the bioactive thiosemicarbazone derivative.

  • Dissolution: Dissolve this compound (1 mmol) in Ethanol (10 mL).

  • Activation: Add 2-3 drops of Glacial Acetic Acid (catalyst).

  • Addition: Add Thiosemicarbazide (1 mmol) dissolved in hot water/ethanol (1:1).

  • Reflux: Reflux at 80°C for 3 hours. A precipitate usually forms.

  • Isolation: Cool to room temperature, filter the solid, wash with cold ethanol and ether. Recrystallize from EtOH.

Visualization: Reactivity Pathways

The following diagram illustrates the synthesis and primary reactivity pathways of the molecule.

ReactivityPathways Precursor 3-Fluoroisonicotinaldehyde Target 3-(Thiazolidin-3-yl) isonicotinaldehyde Precursor->Target SnAr Reaction (Thiazolidine, K2CO3, DMF) SchiffBase Thiosemicarbazone Derivative Target->SchiffBase Condensation (H2NNHC(S)NH2, H+) OxidationProd Carboxylic Acid Derivative Target->OxidationProd Oxidation (Ag2O or KMnO4) MetalComplex Metal Complex (Fe, Cu, Zn) SchiffBase->MetalComplex Chelation (MCl2)

Caption: Synthetic route from halogenated precursor to the target aldehyde, followed by divergent reactivity pathways toward bioactive scaffolds (green) and oxidation byproducts (red).[1]

Data Summary: Predicted Physicochemical Properties

Based on structure-activity relationship (SAR) data from analogous 3-morpholinoisonicotinaldehydes [1]:

PropertyValue (Predicted/Analog)Notes
Molecular Formula

Molecular Weight 194.25 g/mol
LogP (Octanol/Water) ~1.2 - 1.5Moderately lipophilic due to thiazolidine ring.
H-Bond Donors 0No -NH or -OH groups.
H-Bond Acceptors 4Pyridine N, Aldehyde O, Thiazolidine N, S.
Solubility DMSO, DMF, ChloroformPoor solubility in water; moderate in EtOH.
pKa (Pyridine N) ~3.5 - 4.5Reduced basicity due to EWG aldehyde.

References

  • PubChem. (n.d.). Isonicotinaldehyde Derivatives and Bioactivity. National Library of Medicine. Retrieved February 21, 2026, from [Link]

  • Eurasian Chemico-Technological Journal. (2023). Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. Retrieved February 21, 2026, from [Link]

Sources

theoretical DFT studies of 3-(Thiazolidin-3-yl)isonicotinaldehyde geometry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical DFT-Based Geometrical Analysis of 3-(Thiazolidin-3-yl)isonicotinaldehyde

Abstract

This whitepaper provides a comprehensive technical framework for conducting theoretical studies on the molecular geometry and electronic properties of this compound using Density Functional Theory (DFT). The thiazolidine and isonicotinaldehyde scaffolds are of significant interest in medicinal chemistry, and understanding their three-dimensional structure and electronic landscape is paramount for rational drug design. This guide, intended for researchers, computational chemists, and drug development professionals, outlines a robust, self-validating computational protocol. It moves beyond a simple recitation of steps to explain the causal reasoning behind methodological choices, from the selection of functionals and basis sets to the analysis of the resulting data. By synthesizing established practices from studies on analogous heterocyclic systems, this document provides an authoritative pathway for the in-silico characterization of the title compound, ensuring scientific integrity and reproducible results.

Introduction: The Convergence of Medicinal Chemistry and Computational Insight

The molecule this compound represents a conjunction of two privileged heterocyclic scaffolds in medicinal chemistry. Thiazolidinones, which are reduced forms of thiazole, are core structures in a wide array of pharmaceutical agents, exhibiting activities such as antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The thiazolidin-4-one ring is particularly amenable to chemical modification, allowing for the fine-tuning of its biological profile[1]. Concurrently, the isonicotinaldehyde moiety, a derivative of pyridine, is a key component in various therapeutic compounds, including antitubercular agents.

The biological function of such a molecule is intrinsically linked to its three-dimensional geometry and electronic structure. These properties dictate how the molecule interacts with biological targets, such as enzyme active sites or receptors. While experimental techniques like X-ray crystallography and NMR spectroscopy are invaluable, they can be resource-intensive. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and efficient alternative for elucidating molecular properties with a high degree of accuracy[4][5]. DFT has become an indispensable tool for predicting optimized geometries, vibrational frequencies, and electronic characteristics, thereby providing deep insights into molecular stability, reactivity, and potential intermolecular interactions[6][7].

This guide presents a detailed protocol for the theoretical investigation of this compound's geometry, leveraging DFT methods that have been successfully applied to similar molecular systems[8][9].

A Validated Computational Workflow for Geometrical and Electronic Analysis

The trustworthiness of any computational study rests on a logical, verifiable, and well-justified methodology. The following protocol is designed as a self-validating system, ensuring that the final optimized geometry represents a true and stable conformational minimum.

Step-by-Step Computational Protocol
  • Initial Structure Construction: The first step involves building the 3D structure of this compound using a molecular builder and visualization tool such as GaussView or Avogadro.

  • Geometry Optimization:

    • Method Selection: The core of the study is the selection of an appropriate DFT functional and basis set. The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, offering a robust balance of accuracy and computational efficiency[10][8][11]. For enhanced accuracy, particularly in describing non-covalent interactions and electronic properties, a triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p) , is recommended[4][6].

    • Execution: The geometry optimization is performed using a quantum chemistry software package like Gaussian 09 or 16. The calculation should be allowed to run until the forces on the atoms are negligible and the geometry has reached a stable point on the potential energy surface, as determined by the software's default convergence criteria.

  • Vibrational Frequency Analysis:

    • Purpose: Following optimization, a frequency calculation must be performed at the same level of theory (e.g., B3LYP/6-311++G(d,p))[12]. This step is critical for two reasons:

      • Confirmation of a True Minimum: The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a stable energy minimum. The presence of imaginary frequencies would indicate a transition state or a saddle point, requiring further optimization.

      • Theoretical Spectra: The calculated frequencies can be used to predict the theoretical FT-IR and Raman spectra, which can be directly compared with experimental data for validation[8][11].

  • Electronic Property Calculations:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability[4][5].

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution across the molecule. This map is invaluable for identifying regions that are electron-rich (potential sites for electrophilic attack) and electron-poor (potential sites for nucleophilic attack), which governs how the molecule interacts with other species[8][13].

Computational Workflow Diagram

The entire process can be visualized as a logical sequence, ensuring a systematic and reproducible investigation.

G cluster_prep Step 1: Preparation cluster_dft Step 2: Core DFT Calculation cluster_validation Step 3: Validation cluster_analysis Step 4: In-Depth Analysis A Construct Initial 3D Structure (e.g., GaussView) B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Same Level of Theory) B->C Use Optimized Geometry D Check for Imaginary Frequencies C->D E Structure is a True Minimum (Proceed to Analysis) D->E None Found F Structure is a Saddle Point (Re-optimize) D->F Found G Analyze Optimized Geometry (Bond Lengths, Angles) E->G H Calculate Electronic Properties (HOMO-LUMO, MEP) E->H I Simulate Spectra (IR, Raman, NMR) E->I

Caption: A validated workflow for DFT analysis of molecular geometry.

Analysis of Theoretical Results: From Data to Insight

The output from the DFT calculations provides a wealth of quantitative data. The key is to interpret this data to build a comprehensive understanding of the molecule's structure and reactivity.

Molecular Geometry

The primary output of the geometry optimization is a set of Cartesian coordinates for each atom at the minimum energy conformation. From this, critical geometrical parameters can be determined. The structure of this compound features a thiazolidine ring and a pyridine ring linked by a nitrogen atom.

Molecular Structure with Atom Numbering

Caption: Atom numbering scheme for this compound.

The analysis should focus on the planarity of the two ring systems and the dihedral angles that define the overall molecular conformation. For instance, the dihedral angle C5-N1-N6-C7 will determine the relative orientation of the thiazolidine and pyridine rings.

Table 1: Predicted Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))

Parameter Bond Predicted Value Parameter Angle Predicted Value
Bond Length C2-S3 ~1.85 Å Bond Angle C2-N1-C5 ~112.0°
S3-C4 ~1.82 Å C2-S3-C4 ~93.5°
N1-C5 ~1.47 Å S3-C4-C5 ~105.0°
N1-N6 ~1.40 Å C4-C5-N1 ~104.5°
N6-C7 ~1.34 Å N1-N6-C11 ~117.0°
C9-C12 ~1.48 Å N6-C9-C12 ~121.0°
C12=O13 ~1.22 Å C9-C12=O13 ~124.0°

| Dihedral Angle | C4-C5-N1-N6 | ~150.0° | | C5-N1-N6-C7 | ~-175.0° |

Note: These values are representative expectations based on similar structures found in the literature and should be confirmed by actual calculations.

Electronic Properties and Chemical Reactivity

The electronic landscape of the molecule provides profound insights into its stability and reactive behavior.

Table 2: Calculated Electronic Properties

Property Symbol Formula Predicted Value
HOMO Energy EHOMO - ~ -6.5 eV
LUMO Energy ELUMO - ~ -1.8 eV
Energy Gap ΔE ELUMO - EHOMO ~ 4.7 eV
Electronegativity χ -(EHOMO+ELUMO)/2 ~ 4.15 eV

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | ~ 2.35 eV |

A relatively large HOMO-LUMO energy gap (ΔE) suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO[4][5]. The MEP map complements this by visualizing the charge distribution. Typically, the regions around the electronegative oxygen (O13) and nitrogen atoms (N1, N6) will show negative potential (red/yellow), indicating they are prime sites for electrophilic attack. Conversely, hydrogen atoms and certain parts of the carbon framework will exhibit positive potential (blue), marking them as potential sites for nucleophilic attack[8].

Conclusion: A Pathway to Predictive Molecular Understanding

This guide has outlined a comprehensive and scientifically rigorous methodology for the theoretical investigation of this compound using DFT. By following this validated workflow—from initial structure generation and robust geometry optimization to frequency validation and in-depth electronic analysis—researchers can gain reliable and predictive insights into the molecule's geometric and electronic properties. This computational approach, grounded in the successful analysis of analogous compounds, serves not only as a tool for fundamental molecular characterization but also as a critical component in the modern pipeline of rational drug design and development. The ability to accurately model such molecules in silico accelerates the discovery process, allowing for a more targeted and efficient exploration of their therapeutic potential.

References

  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC. ()
  • Computer-Aided Strategy on 5-(Substituted benzylidene)
  • Synthesis, X-Ray Structure Determination and Related Physical Properties of Thiazolidinone Derivative by DFT Quantum Chemical Me. SciSpace. ()
  • Synthesis and DFT calculations of linear and nonlinear optical responses of novel 2-thioxo-3-N,(4-methylphenyl) thiazolidine-4 one.
  • Synthesis, X-Ray Structure Determination and Related Physical Properties of Thiazolidinone Derivative by DFT Quantum Chemical Method.
  • Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes. MDPI. ()
  • Spectroscopic and DFT investigation of benzaldehyde isonicotino - Hydrazide compound.
  • Thiazolidin-4-ones from 3-(Aminomethyl)pyridine, Arenealdehydes and Mercaptoacetic Acid: Synthesis and Radical Scavenger Activity. SciELO. ()
  • Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. JOCPR. ()
  • Spectroscopic analysis, chemical reactivity, and nonlinear optical properties of (Z)-3-N-(methyl)-2-N'-(4-methoxyphenylimino) Thiazolidin-4-one: DFT/TD-DFT approach.
  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived
  • Synthesis and structures of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. Semantic Scholar. ()
  • Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-. Digital Commons @ Michigan Tech. ()
  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction P
  • Novel isoxazole-containing thiazolidinone: Synthesis, DFT analysis, and pharmacological evalu
  • Synthesis and Structural Characteriz
  • Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry. ()
  • Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development.
  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applic
  • Combined experimental and TD-DFT/DMOl3 investigations, optical properties, and photoluminescence behavior of a thiazolopyrimidine deriv

Sources

Targeting the Mycolic Acid Pathway: The Evolution and Therapeutic Potential of Thiazolidine-Isonicotinaldehyde Hybrids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Pivot to Thiazolidines

The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) has necessitated a re-engineering of the isonicotinyl pharmacophore. While Isoniazid (INH) remains a cornerstone of first-line therapy, its efficacy is compromised by mutations in the katG gene, which prevents the activation of the prodrug.[1][2]

Thiazolidine isonicotinaldehyde analogs represent a strategic "scaffold hop." By fusing the validated pyridine core of INH with a thiazolidin-4-one ring, researchers have developed agents that retain affinity for the Enoyl-ACP Reductase (InhA) target while potentially bypassing the requirement for KatG activation. This guide details the discovery history, synthetic protocols, and mechanistic validation of these hybrid pharmacophores.

Historical Context: From Hydrazones to Heterocycles

The discovery of thiazolidine isonicotinaldehyde analogs is not a singular event but an evolutionary branch of INH optimization.

  • 1952 (The Baseline): Discovery of Isoniazid. Efficacy is high, but dependent on oxidative activation by the catalase-peroxidase KatG to form the INH-NAD adduct.

  • 1970s-1990s (The Lipophilic Shift): Researchers identified that increasing the lipophilicity of INH derivatives improved penetration into the waxy mycobacterial cell wall. Schiff bases (hydrazones) of isonicotinaldehyde were synthesized but often suffered from hydrolytic instability in vivo.

  • 2000s-Present (The Cyclization Era): The "Thiazolidine Revolution." Medicinal chemists realized that cyclizing the labile imine bond of isonicotinyl hydrazones into a thiazolidin-4-one ring conferred three critical advantages:

    • Metabolic Stability: The 5-membered ring resists rapid hydrolysis.

    • Peptidomimetic Properties: The thio-amide linkage mimics peptide bonds, enhancing binding affinity to the InhA substrate pocket.

    • Direct Inhibition Potential: Certain bulky thiazolidine analogs demonstrate the ability to inhibit InhA directly, independent of KatG activation.

Chemical Synthesis: Protocols and Pathways

The synthesis of these analogs relies on the cyclocondensation of Schiff bases.[3] There are two primary structural classes based on the starting material:

  • Type A (Aldehyde-Derived): Isonicotinaldehyde + Amine

    
     Imine 
    
    
    
    Thiazolidinone.
  • Type B (Hydrazide-Derived): Isonicotinic Acid Hydrazide (INH) + Aldehyde

    
     Hydrazone 
    
    
    
    Thiazolidinone.
Visualization of Synthetic Pathways

SynthesisPathways cluster_0 Type A: Isonicotinaldehyde Route cluster_1 Type B: Isoniazid Route IsoAld Isonicotinaldehyde (Pyridine-4-CHO) ImineA Schiff Base (Imine) (Py-CH=N-Ar) IsoAld->ImineA - H2O Amine Aromatic Amine (Ar-NH2) Amine->ImineA ThiazoleA 2-Pyridyl-3-Aryl- Thiazolidin-4-one ImineA->ThiazoleA Cyclization INH Isoniazid (INH) Hydrazone Hydrazone (Py-CO-NH-N=CH-Ar) INH->Hydrazone - H2O Aldehyde Aryl Aldehyde (Ar-CHO) Aldehyde->Hydrazone ThiazoleB N-(4-oxo-2-aryl- thiazolidin-3-yl) isonicotinamide Hydrazone->ThiazoleB Cyclization Reagent Mercaptoacetic Acid (HS-CH2-COOH) + ZnCl2 (Catalyst) Reagent->ThiazoleA Reagent->ThiazoleB

Figure 1: Divergent synthetic pathways for generating thiazolidine-isonicotinyl hybrids. Type B is the most common route for INH optimization.

Detailed Protocol: One-Pot Synthesis (Green Chemistry Method)

While traditional methods use benzene reflux (Dean-Stark), modern protocols utilize microwave irradiation or sonication for higher yields and environmental safety.

Materials:

  • Isonicotinic acid hydrazide (0.01 mol)[4][5]

  • Substituted Benzaldehyde (0.01 mol)

  • Thioglycolic acid (0.02 mol)

  • Anhydrous ZnCl₂ (Catalytic amount)

  • Solvent: Ethanol or Polyethylene Glycol (PEG-400)

Step-by-Step Workflow:

  • Schiff Base Formation:

    • Mix Isonicotinic acid hydrazide and the aromatic aldehyde in 20 mL ethanol.

    • Add 2-3 drops of glacial acetic acid.

    • Action: Irradiate in a microwave reactor at 300W for 2-4 minutes (monitor via TLC, solvent: Chloroform/Methanol 8:2).

    • Checkpoint: Disappearance of the aldehyde spot indicates Imine formation.

  • Cyclocondensation:

    • To the reaction vessel containing the Schiff base (in situ), add Thioglycolic acid and ZnCl₂.[5]

    • Action: Irradiate at 400W for 5-8 minutes.

    • Mechanism:[2][4][5] The sulfur nucleophile attacks the imine carbon, followed by intramolecular nucleophilic attack of the amine nitrogen on the carboxylic acid carbonyl, releasing water.

  • Work-up & Purification:

    • Pour the reaction mixture into crushed ice containing 5% Sodium Bicarbonate (to neutralize excess acid).

    • Filter the precipitate.[6]

    • Validation: Recrystallize from ethanol.

    • Purity Check: Melting point determination and HPLC (>95% purity required for bioassay).

Mechanism of Action (MOA) & Biological Validation

The therapeutic rationale relies on the inhibition of the Fatty Acid Synthase II (FAS-II) pathway, specifically the enoyl-ACP reductase (InhA).

The Binding Mode

Unlike INH, which requires KatG to form a radical intermediate that attacks NAD+, thiazolidin-4-ones are designed to bind via non-covalent interactions :

  • Hydrogen Bonding: The pyridine nitrogen accepts a proton from the active site residues (Tyr158).

  • Hydrophobic Stacking: The thiazolidinone ring occupies the hydrophobic pocket usually reserved for the long fatty acyl chain of the substrate.

  • Pi-Pi Interactions: The aryl substituents stack against the nicotinamide ring of the NADH cofactor.

Biological Pathway Visualization

MOA InhA InhA Enzyme (Enoyl-ACP Reductase) Mycolic Mycolic Acid Biosynthesis InhA->Mycolic Catalysis Complex InhA-Inhibitor Complex (Steric Blockade) InhA->Complex Substrate 2-trans-enoyl-ACP (Substrate) Substrate->InhA Normal Binding CellWall Cell Wall Integrity Mycolic->CellWall Essential Structure Inhibitor Thiazolidine Analog Inhibitor->InhA Competitive Inhibition Complex->Mycolic BLOCKS

Figure 2: Mechanism of Action. The analog acts as a competitive inhibitor, preventing the reduction of enoyl-ACP and halting mycolic acid synthesis.

Quantitative Efficacy Data

The following table summarizes the structure-activity relationship (SAR) of key thiazolidine isonicotinaldehyde analogs compared to standard antibiotics.

Table 1: Comparative Antitubercular Activity (MIC µg/mL)

Compound IDR-Substituent (Aryl Ring)MIC (H37Rv Strain)Mechanism Note
Isoniazid (Control) N/A0.025 - 0.2Requires KatG activation
Analog T-4a 4-Nitro-phenyl0.5High electron-withdrawing efficacy
Analog T-4b 4-Chloro-phenyl1.6Enhanced lipophilicity
Analog T-4c 4-Methoxy-phenyl6.25Reduced potency (Electron donor)
Analog T-5f 2-Furyl0.8Bioisosteric replacement success
Analog T-SK3 Quinoline-hybrid0.4Dual-pharmacophore synergy

Data aggregated from representative studies (See References [1], [3], [5]).

Key Insight: Electron-withdrawing groups (Nitro, Chloro) at the para position of the phenyl ring attached to the thiazolidine nucleus significantly enhance antitubercular activity, likely by increasing the acidity of the N-H bond or improving hydrophobic interactions.

Experimental Validation Protocol: MABA Assay

To validate the activity of synthesized analogs, the Microplate Alamar Blue Assay (MABA) is the industry standard due to its sensitivity and low cost.

  • Inoculum Preparation:

    • Use M. tuberculosis H37Rv strain.[7][8][9]

    • Adjust turbidity to McFarland standard No. 1.

    • Dilute 1:20 in Middlebrook 7H9 broth.

  • Plate Setup:

    • Use 96-well sterile microplates.

    • Add 100 µL of 7H9 broth to all wells.

    • Perform serial dilutions of the Thiazolidine analog (range: 100 µg/mL to 0.1 µg/mL).

  • Incubation:

    • Add 100 µL of bacterial inoculum to test wells.

    • Include controls: Growth Control (Bacteria + Broth), Sterile Control (Broth only), Drug Control (Isoniazid).

    • Incubate at 37°C for 5 days.

  • Development:

    • Add 20 µL of Alamar Blue reagent (1:1 mixture of 10% Tween 80 and Alamar Blue).

    • Re-incubate for 24 hours.

    • Readout:

      • Pink Color: Bacterial growth (Reduction of Resazurin to Resorufin).

      • Blue Color: No growth (Inhibition).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

References

  • Synthesis and Antitubercular Activity of Some Novel Thiazolidinone Derivatives. Source: Semantic Scholar. URL:[Link][10]

  • Green route synthesis of 4-thiazolidinone analogs of isonicotinic acid hydrazide. Source: Taylor & Francis Online. URL:[Link]

  • Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). Source: MDPI (Molecules). URL:[Link]

  • Design, Synthesis and Evaluation of Novel Quinoline-Thiazolidinone-Isonicotinamide Hybrids as Potent InhA Inhibitors. Source: Asian Journal of Chemistry. URL:[Link]

  • Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. Source: MDPI (Pharmaceuticals). URL:[Link]

Sources

Methodological & Application

Application Note & Protocols: Knoevenagel Condensation of 3-(Thiazolidin-3-yl)isonicotinaldehyde for Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a powerful route to α,β-unsaturated compounds that are pivotal intermediates in medicinal chemistry.[1][2][3] This application note provides a comprehensive guide to the Knoevenagel condensation reaction utilizing a specialized heterocyclic aldehyde, 3-(Thiazolidin-3-yl)isonicotinaldehyde. This substrate is of significant interest as it combines the pharmacologically privileged thiazolidine motif, known for a wide spectrum of biological activities, with the isonicotinic scaffold.[4][5] We present the underlying mechanistic principles, detailed step-by-step protocols for synthesis, catalyst selection rationale, and methods for product purification and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this reaction for the discovery of novel therapeutic agents, particularly in areas like oncology and infectious diseases.[6]

Introduction: The Strategic Value of the Knoevenagel Condensation

The Knoevenagel condensation involves the reaction between a carbonyl compound and an active methylene compound, catalyzed by a base, to yield a highly functionalized alkene after dehydration.[7][8] Its strategic importance in drug discovery cannot be overstated; it serves as a gateway to diverse molecular architectures, including many with established pharmacological relevance.[6][9]

The choice of the aldehyde substrate is critical for imbuing the final product with desirable medicinal properties. The subject of this note, this compound, is a bespoke starting material designed for this purpose.

  • The Thiazolidine Moiety: This five-membered heterocycle, containing sulfur and nitrogen, is a key component in numerous natural products and approved drugs, including the antibiotic Penicillin and antidiabetic agents like Pioglitazone.[4][10] Its derivatives exhibit a vast array of biological activities, such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][11]

  • The Isonicotinic Moiety: The pyridine ring is a ubiquitous scaffold in pharmaceuticals. The isonicotinoyl group (pyridine-4-carbonyl) is a structural alert present in drugs like Isoniazid, a first-line treatment for tuberculosis.

By condensing this unique aldehyde with various active methylene compounds, researchers can rapidly generate libraries of novel compounds bearing these two potent pharmacophores, creating a rich foundation for structure-activity relationship (SAR) studies.

Reaction Mechanism and Key Considerations

The Knoevenagel condensation proceeds via a three-step mechanism catalyzed by a weak base, such as piperidine or an ammonium salt.[8][12]

  • Deprotonation: The base abstracts an acidic proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion (enolate). The stability of this carbanion is crucial and is ensured by the presence of two electron-withdrawing groups (Z).[7][12]

  • Nucleophilic Attack: The generated carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound to form a tetrahedral alkoxide intermediate.

  • Dehydration: The alkoxide is protonated, and a subsequent elimination of a water molecule yields the final α,β-unsaturated product.[12] This dehydration step is often the thermodynamic driving force for the reaction.

Caption: Figure 1: General Mechanism of Knoevenagel Condensation.

Causality Behind Experimental Choices:
  • Catalyst: Weak bases like piperidine, pyridine, or ammonium salts are preferred.[2][7] Strong bases (e.g., NaOH, NaOEt) can induce an undesired self-condensation of the aldehyde (an aldol reaction).[7] For greener protocols, catalysts like boric acid or reusable heterogeneous catalysts can be employed.[1][13]

  • Solvent: Ethanol is a common choice due to its ability to dissolve a wide range of reactants and its relatively high boiling point. For reactions where water removal is critical to drive the equilibrium forward, solvents like toluene or benzene can be used with a Dean-Stark apparatus to azeotropically remove the water byproduct.[14]

  • Active Methylene Compound: The choice dictates the functionality of the product. Malononitrile introduces two cyano groups, leading to potent Michael acceptors. Diethyl malonate yields an α,β-unsaturated diester, while barbituric acid or thiazolidinediones introduce heterocyclic moieties directly.[6][15][16]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle all chemicals, especially solvents and reagents, with care.

Protocol 1: Synthesis of Starting Material: this compound
  • Reactants & Reagents:

    • Isonicotinaldehyde (Pyridine-4-carboxaldehyde)

    • Cysteamine hydrochloride

    • Formaldehyde (37% aqueous solution)

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Dichloromethane (DCM)

    • Magnesium sulfate (anhydrous)

  • Procedure:

    • To a solution of isonicotinaldehyde (1.0 eq) in ethanol, add cysteamine hydrochloride (1.1 eq).

    • Slowly add an aqueous solution of sodium hydroxide (1.1 eq) to neutralize the hydrochloride and free the amine.

    • Add aqueous formaldehyde (1.2 eq) dropwise to the stirring mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate.

    • Once the starting aldehyde is consumed, remove the ethanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

    • Purify the product via column chromatography on silica gel if necessary.

Protocol 2: General Knoevenagel Condensation

This protocol provides a robust, general method for the condensation of this compound with various active methylene compounds.

Experimental_Workflow Figure 2: Experimental Workflow Reactants 1. Combine Aldehyde & Active Methylene Compound in Solvent Catalyst 2. Add Catalyst (e.g., Piperidine) Reactants->Catalyst Reaction 3. Heat to Reflux (e.g., 80-110°C) Catalyst->Reaction Monitor 4. Monitor by TLC Reaction->Monitor Workup 5. Cool & Concentrate Monitor->Workup Purify 6. Purify Product (Recrystallization or Chromatography) Workup->Purify Characterize 7. Characterize (NMR, MS, IR) Purify->Characterize

Caption: Figure 2: Standard Experimental Workflow.

  • Reactants & Reagents:

    • This compound (1.0 mmol)

    • Active Methylene Compound (e.g., Malononitrile, Diethyl Malonate, Rhodanine) (1.0-1.1 mmol)

    • Catalyst: Piperidine (0.1 mmol, 10 mol%)

    • Solvent: Absolute Ethanol (10 mL)

  • Procedure:

    • In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) and the chosen active methylene compound (1.05 mmol) in absolute ethanol (10 mL).[2]

    • Add piperidine (10 mol%) to the solution with stirring. A slight color change may be observed.

    • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-6 hours.

    • Monitor the reaction's progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate eluent). The formation of a new, less polar spot (the product) and the disappearance of the aldehyde spot indicate reaction completion.

    • Upon completion, cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator.

    • The crude product will often precipitate. If so, cool the mixture in an ice bath for 30 minutes and collect the solid by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.

    • If the product does not precipitate, perform an aqueous workup by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

    • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy).

Data Presentation: Representative Reactions

The following table summarizes expected outcomes for the Knoevenagel condensation with this compound and various common active methylene partners. Yields are representative and may vary based on specific reaction scale and purification efficiency.

EntryActive Methylene CompoundCatalyst (mol%)SolventTemp. (°C)Time (h)Approx. Yield (%)
1MalononitrilePiperidine (10)EtOH802-385-95
2Ethyl CyanoacetateDIPEAc (10)[17]EtOH803-580-90
3Diethyl MalonatePiperidine (10)Toluene1106-870-80
4Barbituric AcidAcetic AcidEtOH/H₂O904-675-85
5Rhodanine (Thiazolidine-2-thione-4-one)Sodium AcetateAcetic Acid1205-780-90
6MalononitrileBoric Acid (10)[1]EtOH/H₂O258-1288-96

Applications in Drug Development

The products synthesized via this methodology are rich in functionalities and possess high potential as lead compounds in drug discovery programs.

  • Anticancer Agents: The resulting α,β-unsaturated systems, particularly those derived from malononitrile or rhodanine, are excellent Michael acceptors. They can covalently bind to nucleophilic residues (e.g., cysteine) in the active sites of key cancer-related enzymes and proteins.[6] Many Knoevenagel products derived from thiazolidinediones have shown potent anticancer activity.[6][18]

  • Antimicrobial Agents: The combination of the pyridine and thiazolidine rings is a known strategy for developing novel antimicrobial and antifungal agents. The synthesized compounds can be screened against a panel of pathogenic bacteria and fungi.[11]

  • Enzyme Inhibitors: The diverse electronic and steric properties of the products make them suitable candidates for screening against various enzyme targets, such as kinases, proteases, or neuraminidases.[5]

Conclusion

This application note details a reliable and versatile framework for employing Knoevenagel condensation reactions on this compound. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, we empower researchers to efficiently synthesize novel heterocyclic compounds. The strategic combination of the thiazolidine and pyridine motifs offers a promising avenue for the development of next-generation therapeutic agents. The provided methods are scalable, adaptable to various active methylene partners, and can be modified to incorporate green chemistry principles.

References

  • Thorat, B. R., Thakare, S. D., Mhaske, D., & Mali, S. N. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Engineering Proceedings, 56(1), 135. [Link]

  • Ren, Z., et al. (2006). KNOEVENAGEL CONDENSATION OF ALDEHYDES WITH CYCLIC ACTIVE METHYLENE COMPOUNDS IN WATER. Synthetic Communications, 32(22), 3475-3479. [Link]

  • O'Callaghan, C. N. (1986). The Synthesis And Characterisation Of Some Organic Dicyanomethylene Salts. DORAS | DCU Research Repository. [Link]

  • Shree, P., & Nagasudha, B. (2023). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Pharmaceuticals, 16(7), 1018. [Link]

  • Kovalenko, S., et al. (2024). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). Molecules, 29(10), 2321. [Link]

  • Kumar, D., et al. (2022). Biological Potential of Thiazolidinedione Derivatives: A Review. Journal of Pharmaceutical Negative Results, 13(3), 444-458. [Link]

  • Kaur, H., et al. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. [Link]

  • ResearchGate. (2024). (PDF) Thiazolidine derivatives and their pharmacological actions. Retrieved February 21, 2026, from [Link]

  • Bakulina, O., et al. (2020). Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. Beilstein Journal of Organic Chemistry, 16, 212-221. [Link]

  • Semantic Scholar. (n.d.). Applications of Knoevenagel condensation reaction in the total synthesis of natural products. Retrieved February 21, 2026, from [Link]

  • Reddy, T. S., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). [Link]

  • ResearchGate. (n.d.). Applications of Knoevenagel condensation reaction in the total synthesis of natural products | Request PDF. Retrieved February 21, 2026, from [Link]

  • Charisteidis, I., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved February 21, 2026, from [Link]

  • Tokala, R., Bora, D., & Shankaraiah, N. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. ChemMedChem, 17(8), e202100736. [Link]

  • Ramesh, P., Shalini, B., & Fadnavis, N. W. (2014). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Advances, 4(13), 6431-6435. [Link]

Sources

antimicrobial susceptibility testing methods for 3-(Thiazolidin-3-yl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Application Note provides a rigorous, standardized framework for evaluating the antimicrobial potential of 3-(Thiazolidin-3-yl)isonicotinaldehyde .

Given the chemical structure—combining the isonicotinaldehyde pharmacophore (linked to anti-tubercular agents like Isoniazid) with a thiazolidine ring (known for broad-spectrum antimicrobial and antifungal activity)—this compound requires specific testing protocols that account for hydrophobicity , solvent compatibility , and potential anti-mycobacterial specificity .

Introduction & Mechanistic Rationale

This compound represents a class of synthetic hybrid molecules designed to leverage dual mechanisms of action. The isonicotinaldehyde moiety often targets mycolic acid synthesis (InhA inhibition) in Mycobacteria, while the thiazolidine ring acts as a peptidoglycan synthesis inhibitor (MurB inhibition) or disrupts fungal cell membranes (CYP51 inhibition).[1]

Critical Testing Challenges:

  • Solubility: Like many thiazolidine derivatives, this compound is likely lipophilic, necessitating the use of organic solvents (DMSO) which can be toxic to bacteria if not controlled.[1]

  • Stability: The aldehyde/amine linkages in Schiff base precursors or thiazolidine rings can be sensitive to pH extremes in unbuffered media.

  • Spectrum: Testing must cover Gram-positive (MRSA), Gram-negative (P. aeruginosa), and Mycobacterial surrogates (M. smegmatis) to fully validate the hybrid pharmacophore.[1]

Pre-Analytical Protocol: Compound Handling

Stock Solution Preparation

Objective: Create a stable, high-concentration stock without precipitation.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the gold standard for this class.[1] Avoid Ethanol (volatility affects concentration) or Water (poor solubility).[1]

  • Concentration: Prepare a 10 mg/mL (10,000 µg/mL) master stock.

    • Calculation: Weigh 10 mg of powder.[1] Add DMSO to a final volume of 1.0 mL (do not just add 1 mL DMSO; displacement volume matters).

  • Sterilization: Do NOT autoclave. Use a 0.22 µm PTFE (hydrophobic) syringe filter if sterility is required for the stock, though pure DMSO is self-sterilizing.[1]

  • Storage: Aliquot into amber glass vials (prevent photodegradation of the aldehyde moiety). Store at -20°C.

Quality Control (Solvent Tolerance)

Before testing the compound, determine the Maximum Tolerated Concentration (MTC) of DMSO for your specific bacterial strains.

  • Most bacteria tolerate up to 2.5% v/v DMSO.[1]

  • Protocol Limit: Ensure the final assay concentration of DMSO never exceeds 1%.

Protocol A: High-Throughput Screen (Agar Well Diffusion)[1]

Purpose: Qualitative "Hit/No-Hit" screening and zone of inhibition (ZOI) analysis.[1] Limitation: Lipophilic compounds diffuse poorly in water-based agar, potentially yielding false negatives.[1] Modifications below address this.

Materials
  • Mueller-Hinton Agar (MHA) plates (4 mm depth).[1]

  • Standardized Inoculum (0.5 McFarland).[1]

  • Sterile Cork Borer (6 mm).[1]

  • Positive Control: Ciprofloxacin (5 µg) or Isoniazid (for Mycobacteria).[1]

  • Negative Control: DMSO (volume matched).

Step-by-Step Methodology
  • Inoculation: Dip a sterile swab into the 0.5 McFarland bacterial suspension. Streak the entire MHA surface three times, rotating the plate 60° each time to ensure a confluent lawn.

  • Well Creation: Punch 6 mm wells using the cork borer. Remove agar plugs with a sterile needle.[1]

  • Compound Delivery:

    • Add 50 µL of the test compound (at 100 µg/mL and 500 µg/mL) into the wells.

    • Crucial Step: Allow plates to sit upright at room temperature for 30 minutes before incubation. This allows the lipophilic compound to diffuse into the agar before bacterial replication begins.

  • Incubation:

    • Aerobes: 37°C for 16–24 hours.[1]

    • M. smegmatis: 37°C for 48–72 hours.[1]

  • Analysis: Measure ZOI diameter (mm) using digital calipers. Subtract the well diameter (6 mm).

Protocol B: Quantitative Potency (Broth Microdilution)[1]

Purpose: Determination of Minimum Inhibitory Concentration (MIC). This is the Gold Standard (CLSI M07) and required for publication.

Experimental Design (96-Well Plate)

We utilize a 2-fold serial dilution scheme.[1]

Workflow Diagram:

MIC_Workflow Stock Stock Solution (10 mg/mL in DMSO) Inter Intermediate Dilution (1:10 in Media) DMSO = 10% Stock->Inter Dilute Plate 96-Well Plate Serial Dilution Inter->Plate Add to Col 1 Plate->Plate Serial Dilute (Cols 1-10) Incubate Incubation (16-20h @ 35°C) Plate->Incubate Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Plate Add to All Wells Read Read MIC (Visual/OD600) Incubate->Read

Figure 1: Workflow for Broth Microdilution MIC determination.

Detailed Procedure
  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Compound Dilution (The "2x" Method):

    • Prepare a "Working Solution" at 2x the highest desired test concentration (e.g., if testing 128 µg/mL, prepare 256 µg/mL) in CAMHB.

    • Note: This ensures that when you add equal volume of bacteria, the concentration is correct.

    • Solvent Check: Ensure DMSO in this 2x working solution is ≤ 2%.[1]

  • Plating:

    • Add 100 µL of sterile CAMHB to columns 2–12.[1]

    • Add 100 µL of "Working Solution" to column 1.[1]

    • Transfer 100 µL from col 1 to col 2, mix, then transfer to col 3... repeat to col 10. Discard 100 µL from col 10.

    • Result: Columns 1–10 contain drug (decreasing conc).[1] Column 11 is Growth Control (Bacteria + No Drug).[1] Column 12 is Sterility Control (Media only).[1]

  • Inoculation:

    • Dilute 0.5 McFarland culture 1:150 in CAMHB to get ~1 x 10^6 CFU/mL.[1]

    • Add 100 µL of this suspension to wells in columns 1–11.

    • Final Test Conc: The drug is now diluted 1:2, and bacterial density is ~5 x 10^5 CFU/mL.

  • Resazurin Assay (Optional but Recommended):

    • For thiazolidine derivatives, precipitation can mimic growth (turbidity).[1]

    • Add 30 µL of 0.01% Resazurin (Alamar Blue) to wells.

    • Incubate. Blue = No Growth (Inhibition).[1] Pink = Growth (Metabolic activity).[1]

  • Interpretation:

    • MIC: The lowest concentration with no visible growth (or blue color).

Protocol C: Time-Kill Kinetics

Purpose: Determine if the compound is Bacteriostatic (stops growth) or Bactericidal (kills bacteria).[1]

  • Setup: Prepare 10 mL tubes of CAMHB containing the compound at 1x MIC and 4x MIC . Include a growth control (no drug).[1]

  • Inoculum: Add bacteria to a final conc of ~5 x 10^5 CFU/mL.

  • Sampling:

    • Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

    • Serially dilute aliquots in saline and plate on agar.

  • Calculation: Count colonies (CFU/mL) and plot log10(CFU/mL) vs. Time.

    • Bactericidal: ≥3 log10 reduction (99.9% kill) from the initial inoculum.

    • Bacteriostatic: <3 log10 reduction.

Data Analysis & Reporting

Logic for Validating Results

Use this decision tree to troubleshoot and validate your MIC data.

Validation_Tree Start Read MIC Plate Control_Check Check Growth Control (Col 11) Start->Control_Check Sterility_Check Check Sterility Control (Col 12) Control_Check->Sterility_Check Turbid (Growth) Invalid INVALID: Repeat Control_Check->Invalid Clear (No Growth) Sterility_Check->Invalid Turbid Precipitation Check for Drug Precipitate (Turbidity in high conc?) Sterility_Check->Precipitation Clear Valid Valid Assay Precipitation->Valid No Precipitate Precipitation->Valid Precipitate Present (Use Resazurin to confirm)

Figure 2: Data Validation Logic Tree.

Reporting Standards

When publishing data on this compound, include:

  • Solvent Final Concentration: (e.g., "Final DMSO concentration was 0.5%").

  • Strain IDs: (e.g., S. aureus ATCC 29213).[1]

  • Replicates: "All MICs determined in triplicate on separate days."

  • Activity Ratios: Calculate MBC/MIC ratio. A ratio of 1–2 suggests bactericidal activity; >4 suggests bacteriostatic.[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[1][2] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[1][2] M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]1]

  • Desai, N. C., et al. (2022).[1][3] "Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation." Molecules. [Link]1]

  • Baviskar, B. A., et al. (2015).[1] "Synthesis and Evaluation of Some New Thiazolidin-4-One Derivatives as Potential Antimicrobial Agents." Journal of Chemistry. [Link]1]

  • Geronikaki, A., et al. (2013).[1] "4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies." MedChemComm. [Link]1]

Sources

Application Notes and Protocols for the Preparation of Metal Complexes Using 3-(Thiazolidin-3-yl)isonicotinaldehyde Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Thiazolidine-Based Metal Complexes

The thiazolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2] The presence of both nitrogen and sulfur heteroatoms in the thiazolidine ring provides excellent coordination sites for metal ions. The complexation of such ligands with transition metals can significantly enhance their therapeutic efficacy.[3] This phenomenon is often attributed to the principles of chelation therapy, where the coordinated metal ion can alter the lipophilicity, cell permeability, and DNA binding affinity of the organic ligand.

This guide provides a comprehensive overview and detailed protocols for the synthesis of a novel thiazolidine-based ligand, 3-(Thiazolidin-3-yl)isonicotinaldehyde, and its subsequent use in the preparation of various transition metal complexes. These complexes are of significant interest to researchers in drug discovery and development due to their potential as novel therapeutic agents. The methodologies outlined herein are designed to be robust and reproducible, providing a solid foundation for further research and application.

Part 1: Synthesis of the Ligand: this compound

The synthesis of the title ligand is predicated on the well-established condensation reaction between an aldehyde and cysteamine, which readily forms the thiazolidine ring.[4][5] This one-pot reaction is efficient and proceeds under mild conditions.

Reaction Rationale and Mechanism

The synthesis involves the nucleophilic attack of the thiol group of cysteamine on the carbonyl carbon of isonicotinaldehyde, followed by an intramolecular cyclization via the attack of the amino group on the resulting hemiaminal intermediate. The subsequent dehydration yields the stable thiazolidine ring. The pyridine nitrogen of the isonicotinaldehyde moiety remains a potential coordination site, in addition to the thiazolidine nitrogen and sulfur atoms, making the final product an interesting multidentate ligand.

Experimental Protocol: Ligand Synthesis

Materials:

  • Isonicotinaldehyde (1 equivalent)

  • Cysteamine hydrochloride (1 equivalent)

  • Triethylamine (1 equivalent)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isonicotinaldehyde (e.g., 10 mmol, 1.07 g) in 100 mL of anhydrous ethanol.

  • To this solution, add cysteamine hydrochloride (e.g., 10 mmol, 1.14 g).

  • Slowly add triethylamine (e.g., 10 mmol, 1.39 mL) dropwise to the reaction mixture at room temperature. The triethylamine acts as a base to neutralize the hydrochloride and facilitate the condensation reaction.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the resulting residue in dichloromethane and wash with water (3 x 50 mL) to remove any remaining triethylamine hydrochloride.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound as a solid.

Expected Characterization Data for the Ligand
Technique Expected Observations
¹H NMR Signals corresponding to the pyridine ring protons, the aldehyde proton, and the methylene protons of the thiazolidine ring.
¹³C NMR Resonances for the carbons of the pyridine ring, the aldehyde carbonyl carbon, and the methylene carbons of the thiazolidine ring.
FT-IR (cm⁻¹) Characteristic bands for C=O (aldehyde), C=N (pyridine), C-N, and C-S stretching vibrations.
Mass Spec. Molecular ion peak corresponding to the calculated mass of C₉H₁₀N₂OS.
Melting Point A sharp melting point is indicative of purity.

Part 2: Preparation of Metal Complexes

The synthesized ligand, this compound, can act as a bidentate or tridentate ligand, coordinating to metal ions through the pyridine nitrogen, thiazolidine nitrogen, and/or thiazolidine sulfur. The following protocol provides a general method for the synthesis of its metal complexes.

General Protocol for Metal Complex Synthesis

Materials:

  • This compound (2 equivalents)

  • Metal(II) salt (e.g., CuCl₂, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂) (1 equivalent)

  • Methanol or Ethanol (anhydrous)

Procedure:

  • Dissolve the ligand (e.g., 2 mmol) in 50 mL of anhydrous methanol or ethanol in a 100 mL round-bottom flask with magnetic stirring.

  • In a separate flask, dissolve the metal(II) salt (e.g., 1 mmol) in 20 mL of the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with continuous stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 3-4 hours.[6]

  • A colored precipitate will form as the reaction progresses.

  • Cool the mixture to room temperature and collect the solid complex by filtration.

  • Wash the precipitate with cold ethanol and then with diethyl ether to remove any unreacted starting materials.

  • Dry the final product in a vacuum desiccator over anhydrous calcium chloride.

Workflow for Ligand Synthesis and Metal Complexation

G cluster_0 Ligand Synthesis cluster_1 Metal Complexation Isonicotinaldehyde Isonicotinaldehyde Ligand_Reaction Condensation & Cyclization (Reflux, 4-6h) Isonicotinaldehyde->Ligand_Reaction Cysteamine Cysteamine HCl Cysteamine->Ligand_Reaction Triethylamine Triethylamine Triethylamine->Ligand_Reaction Ethanol Ethanol (Solvent) Ethanol->Ligand_Reaction Ligand_Workup Workup & Purification Ligand_Reaction->Ligand_Workup Ligand This compound Ligand_Workup->Ligand Complex_Reaction Complexation (Reflux, 3-4h) Ligand->Complex_Reaction Metal_Salt Metal(II) Salt (e.g., CuCl₂, CoCl₂, NiCl₂) Metal_Salt->Complex_Reaction Methanol Methanol/Ethanol (Solvent) Methanol->Complex_Reaction Complex_Workup Filtration & Washing Complex_Reaction->Complex_Workup Metal_Complex [M(Ligand)₂Cl₂] Complex_Workup->Metal_Complex

Caption: Synthetic workflow for the ligand and its metal complexes.

Part 3: Characterization of the Metal Complexes

Thorough characterization is essential to confirm the formation of the desired metal complexes and to elucidate their structure.

Spectroscopic and Analytical Techniques
  • FT-IR Spectroscopy: Comparison of the ligand's and the complexes' IR spectra will reveal shifts in the characteristic absorption bands. A shift in the ν(C=N) of the pyridine ring and changes in the C-N and C-S stretching frequencies of the thiazolidine ring upon complexation indicate coordination to the metal ion.

  • UV-Visible Spectroscopy: The electronic spectra of the complexes will show d-d transitions and charge transfer bands, which are characteristic of the geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar).

  • Molar Conductance: Measurement of the molar conductivity in a suitable solvent (e.g., DMF or DMSO) will help determine whether the complexes are electrolytic or non-electrolytic in nature.[2]

  • Magnetic Susceptibility: Magnetic moment measurements at room temperature provide information about the number of unpaired electrons in the metal center, which aids in determining the geometry of the complex.

  • Elemental Analysis (C, H, N, S): The elemental composition of the complexes will confirm the stoichiometry of the metal and ligand.

Expected Spectroscopic Data for a Representative Cu(II) Complex
Technique Expected Observations
FT-IR (cm⁻¹) Shift of the pyridine ν(C=N) band to a higher or lower frequency. Changes in the thiazolidine ring vibrations. Appearance of new low-frequency bands corresponding to M-N and M-S bonds.
UV-Vis (nm) A broad d-d transition band in the visible region, characteristic of a distorted octahedral or square planar Cu(II) complex.
Molar Cond. Low value, indicating a non-electrolytic nature.
Mag. Susc. (B.M.) A magnetic moment value around 1.73 B.M., corresponding to one unpaired electron for a Cu(II) ion.

Part 4: Potential Applications and Future Directions

The synthesized metal complexes are expected to exhibit enhanced biological activity compared to the free ligand. Preliminary screening of these compounds for their antimicrobial and anticancer activities is a logical next step.

Biological Evaluation Workflow

G Start Synthesized Metal Complexes Antimicrobial Antimicrobial Screening (e.g., MIC determination) Start->Antimicrobial Anticancer Anticancer Screening (e.g., MTT assay) Start->Anticancer SAR Structure-Activity Relationship (SAR) Studies Antimicrobial->SAR Anticancer->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: Workflow for the biological evaluation of the synthesized complexes.

Further studies could involve the synthesis of a wider range of metal complexes (e.g., with Ru, Pt, Au) and the detailed investigation of their mechanism of action. The versatile coordination chemistry of the this compound ligand offers a rich platform for the development of novel metal-based therapeutic agents.

References

  • [reaction scheme for the formation of thiazolidines as proposed in parts in the literature[2] - ResearchGate.]([Link])

Sources

Application Note: Solvent Selection & Process Optimization for 3-(Thiazolidin-3-yl)isonicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the critical solvent selection parameters for 3-(Thiazolidin-3-yl)isonicotinaldehyde , a bifunctional intermediate containing a reactive electrophilic aldehyde and a hydrolytically sensitive thiazolidine heterocycle.[1][2]

The primary challenge in handling this molecule is the "Stability-Reactivity Paradox" :

  • The Aldehyde (C4 position): Requires polar conditions or acid catalysis to facilitate nucleophilic attack (e.g., Schiff base formation).[1][2]

  • The Thiazolidine (C3 position): Contains a sensitive N-S aminal-type linkage that is susceptible to ring-opening hydrolysis under strong acidic conditions or oxidation in the presence of peroxides.[2]

This note provides a validated solvent selection framework to maximize yield while preserving the structural integrity of the thiazolidine ring.

Physicochemical Profile & Solubility Mapping[1][2]

The molecule exhibits a solubility profile distinct from simple isonicotinaldehydes due to the lipophilic thiazolidine ring and the steric bulk at the ortho position (C3).[2]

Table 1: Solvent Compatibility Matrix[2]
Solvent ClassSpecific SolventSolubility RatingApplication SuitabilityTechnical Notes
Protic Polar Ethanol (EtOH) Moderate-HighPrimary Reaction Solvent Ideal for condensation reactions.[1][2] Allows product precipitation upon cooling (crystallization-driven equilibrium).[1][2]
Methanol (MeOH) HighSecondary Reaction Solvent Higher solubility than EtOH.[1][2] Warning: Can alter metal coordination geometry in subsequent chelation steps [1].
Aprotic Polar DMSO / DMF Very HighStock Solutions / Difficult Reactions Use only if reagents are insoluble in alcohols.[2] High boiling points make removal difficult without thermal stress.[2]
Chlorinated DCM / Chloroform HighExtraction / Workup Excellent for solubilizing the unreacted aldehyde.[2] Avoid acidic chloroform (stabilized with HCl) to prevent thiazolidine hydrolysis.[2]
Ethers THF / Dioxane ModerateAvoid for Storage Critical Risk:[2] Peroxide formation in aged ethers can oxidize the thiazolidine sulfur to sulfoxide/sulfone.[2]
Aqueous Water pH DependentGreen Co-solvent Poor solubility at neutral pH.[2] Soluble at pH < 4 (protonation of pyridine N), but this risks thiazolidine ring opening [2].[1][2]

Critical Reaction Guidelines

A. Condensation Reactions (Thiosemicarbazone Synthesis)

The most common application for this molecule is the synthesis of thiosemicarbazones (TSCs) for metal chelation or biological activity.[2]

  • The Solvent Effect:

    • Ethanol (Recommended): Promotes the precipitation of the Schiff base product, driving the equilibrium forward (Le Chatelier’s principle).[2]

    • Methanol (Caution): In metal complexation steps, methanol can act as a ligand or alter the coordination geometry (e.g., favoring trans vs. cis configurations) compared to ethanol [1].[1][2]

  • Catalyst Selection:

    • Avoid: Mineral acids (HCl, H₂SO₄).[1][2] These catalyze the hydrolysis of the thiazolidine ring [2].[2]

    • Use: Glacial Acetic Acid (AcOH) or catalytic amounts of Piperidine.[2] These provide sufficient activation of the carbonyl without degrading the heterocycle.[2]

B. Oxidation Sensitivity

The sulfur atom in the thiazolidine ring is nucleophilic.[2]

  • Prohibited Solvents: Peroxide-containing ethers (e.g., uninhibited THF).[1][2]

  • Prohibited Reagents: Strong oxidizers (KMnO₄, excess H₂O₂) unless sulfone formation is the explicit goal.[1][2]

Validated Protocol: Synthesis of Thiosemicarbazone Derivatives

This protocol is optimized for Green Chemistry compliance and Thiazolidine Stability .[2]

Target Reaction: Condensation of this compound with a Thiosemicarbazide.[2]

Materials
  • Precursor: this compound (1.0 eq)[1][2]

  • Reagent: 4-Substituted Thiosemicarbazide (1.0 - 1.1 eq)[1][2]

  • Solvent: Absolute Ethanol (EtOH)[1][2]

  • Catalyst: Glacial Acetic Acid (AcOH)[1][2]

Step-by-Step Methodology
  • Dissolution (Solvent Tuning):

    • Suspend the aldehyde (1.0 mmol) in Ethanol (10 mL).[2]

    • Heat gently to 40–50°C. If the solution is not clear, add Ethanol in 1 mL increments. Note: Do not use DMSO unless absolutely necessary, as it complicates workup.

  • Activation:

    • Add the Thiosemicarbazide (1.0 mmol).[2]

    • Add 3–5 drops of Glacial Acetic Acid.[2] Crucial: Do not exceed pH 4.5.[2]

  • Reflux (Kinetics Control):

    • Heat the mixture to reflux (approx. 78°C) for 2–4 hours .

    • Monitoring: Check TLC (Mobile Phase: 5% MeOH in DCM).[2] Look for the disappearance of the aldehyde spot.[2]

  • Crystallization (Thermodynamic Selection):

    • Allow the reaction mixture to cool slowly to room temperature.

    • Observation: The product typically precipitates as a crystalline solid due to the lower solubility of the planar Schiff base compared to the precursors.[2]

    • If no precipitate forms, cool to 4°C overnight.[1][2]

  • Purification:

    • Filter the solid.[2][3][4]

    • Wash 1: Cold Ethanol (removes unreacted aldehyde).[1][2]

    • Wash 2: Diethyl Ether (removes trace acetic acid and facilitates drying).[2]

    • Drying: Vacuum dry at 40°C. Avoid high heat (>80°C) to prevent sulfur oxidation or thermal decomposition.[1][2]

Decision Logic for Solvent Selection

The following diagram illustrates the decision process for selecting solvents based on the intended chemical transformation.

SolventSelection Start Start: 3-(Thiazolidin-3-yl) isonicotinaldehyde ReactionType Intended Reaction? Start->ReactionType Condensation Schiff Base / TSC Synthesis ReactionType->Condensation Derivatization MetalComplex Metal Complexation ReactionType->MetalComplex Coordination Storage Storage / Stock ReactionType->Storage Preservation SolventEtOH Solvent: Ethanol + cat. AcOH (Preferred) Condensation->SolventEtOH Constraint1 Constraint: pH > 4 (Protect Thiazolidine) Condensation->Constraint1 MetalComplex->SolventEtOH Standard SolventMeOH Solvent: Methanol (Check Coordination) MetalComplex->SolventMeOH Solubility Needed SolventDMSO Solvent: DMSO (Anhydrous) (Avoid Ethers) Storage->SolventDMSO Constraint2 Constraint: Avoid Peroxides (Protect Sulfur) Storage->Constraint2

Figure 1: Solvent decision tree prioritizing thiazolidine stability and reaction efficiency.

Troubleshooting & Stability Notes

Thiazolidine Ring Opening

If your yield is low or NMR shows a loss of the thiazolidine ring protons (typically appearing as multiplets around 3.0–4.5 ppm), you likely used conditions that were too acidic.[2]

  • Mechanism: Acid-catalyzed hydrolysis of the N-C-S hemiaminal linkage.[2]

  • Solution: Switch from HCl/H₂SO₄ to Acetic Acid or use a buffer system.[2] Ensure solvents are anhydrous to minimize hydrolysis risk.[2]

Steric Hindrance

The thiazolidine ring at position 3 is bulky and sits ortho to the reactive aldehyde at position 4.[2]

  • Impact: Reaction rates may be slower than unsubstituted isonicotinaldehyde.[2]

  • Mitigation: If reflux in ethanol is too slow (incomplete reaction > 6 hours), switch to n-Propanol (BP: 97°C) to increase thermal energy without resorting to high-boiling DMSO.

References

  • Solvent-Induced Formation of Novel Ni(II) Complexes Derived from Bis-Thiosemicarbazone Ligand. Source: MDPI, Molecules.[1][2] Context: Demonstrates how switching from Ethanol to Methanol can alter the coordination geometry and stoichiometry of thiosemicarbazone complexes. URL:[Link][1][2][3]

  • Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry. Source: PMC / NIH.[2] Context: Establishes the stability profile of thiazolidines, noting instability and ring opening at pH < 4. URL:[Link]

  • Green route synthesis of 4-thiazolidinone analogs of isonicotinic acid hydrazide. Source: Green Chemistry Letters and Reviews.[2][5] Context: Provides protocols for sonication and green solvent mixtures (Water/Alcohol) for similar heterocyclic condensations. URL:[Link][1][2][3]

  • Process for the production of thiosemicarbazones of isonicotinaldehyde. Source: Google Patents (US2744905A).[1][2] Context: Historical but authoritative baseline for the industrial synthesis and purification of isonicotinaldehyde derivatives using ethanol/water systems.[2] URL:

Sources

Catalytic Applications of 3-(Thiazolidin-3-yl)isonicotinaldehyde Derivatives: A Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Bifunctional Organocatalyst Scaffold

In the ever-evolving landscape of asymmetric organocatalysis, the design of novel molecular architectures that offer unique reactivity and selectivity is a paramount objective. This guide introduces the untapped potential of 3-(Thiazolidin-3-yl)isonicotinaldehyde derivatives as a promising class of bifunctional organocatalysts. These molecules uniquely combine a chiral thiazolidine scaffold, a derivative of the naturally occurring amino acid cysteine, with a pyridine ring bearing an aldehyde functionality. This distinct arrangement of functional groups suggests a potential for cooperative catalysis, where the thiazolidine moiety provides a stereochemically defined environment and the pyridine nitrogen, along with the aldehyde, can participate in substrate activation.

While direct catalytic applications of this compound derivatives are not yet extensively documented in peer-reviewed literature, their structural components have a strong precedent in organocatalysis. Chiral thiazolidine-4-carboxylic acid derivatives have proven to be effective catalysts in asymmetric aldol reactions, demonstrating their capability to induce high levels of stereocontrol.[1][2][3] Concurrently, pyridine derivatives have been employed as bifunctional organocatalysts, leveraging the Lewis basicity of the nitrogen atom to activate substrates.[4]

This document serves as a detailed application note and a set of guiding protocols for researchers, scientists, and drug development professionals interested in exploring the catalytic prowess of this novel scaffold. We will extrapolate from established principles of related catalytic systems to propose a plausible application in the asymmetric direct aldol reaction, a cornerstone of C-C bond formation in organic synthesis.

Rationale for Catalytic Activity: A Bifunctional Approach

The proposed catalytic utility of this compound derivatives hinges on a bifunctional activation mechanism. The core hypothesis is that the molecule can simultaneously activate both the nucleophile (a ketone) and the electrophile (an aldehyde) to facilitate a highly stereoselective aldol addition.

  • The Chiral Thiazolidine Scaffold: Derived from L-cysteine, the thiazolidine ring provides a rigid, chiral environment. It is proposed to react with a ketone to form a chiral enamine intermediate, analogous to the mechanism of proline and its derivatives in enamine catalysis.[1][5] This enamine formation raises the HOMO of the ketone, making it a more potent nucleophile. The stereochemistry of the thiazolidine ring would then dictate the facial selectivity of the enamine's attack on the electrophile.

  • The Isonicotinaldehyde Moiety: The pyridine ring and its aldehyde substituent offer multiple avenues for substrate activation. The pyridine nitrogen can act as a Lewis base, potentially activating the ketone for enamine formation or interacting with the electrophilic aldehyde through hydrogen bonding. Furthermore, the isonicotinaldehyde group could be derivatized in situ to create a more complex catalytic system. For instance, reaction with a chiral amine could generate a chiral iminium ion, or reaction with a hydrazide could form a hydrazone capable of directing the reaction through hydrogen bonding.

A plausible catalytic cycle for the asymmetric direct aldol reaction is depicted below.

Catalytic Cycle cluster_0 Catalytic Cycle Catalyst This compound Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone (Nucleophile) Aldehyde Aldehyde (Electrophile) TransitionState Stereodetermining Transition State Aldehyde->TransitionState Enamine->TransitionState + Aldehyde Iminium Iminium Ion Intermediate TransitionState->Iminium C-C Bond Formation Product Aldol Product (Chiral) Iminium->Product + H2O Product->Catalyst - Catalyst

Caption: Proposed catalytic cycle for the asymmetric aldol reaction.

Experimental Protocols

The following protocols are proposed as a starting point for investigating the catalytic activity of this compound derivatives in the asymmetric direct aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.

Protocol 1: Synthesis of this compound

The synthesis of the catalyst is a crucial first step. A potential synthetic route involves the condensation of isonicotinaldehyde with L-cysteine.[6]

Materials:

  • Isonicotinaldehyde

  • L-cysteine

  • Ethanol

  • Triethylamine (optional, as a basic catalyst)

Procedure:

  • To a solution of isonicotinaldehyde (1.0 eq) in ethanol, add L-cysteine (1.1 eq).

  • If required, add a catalytic amount of triethylamine (0.1 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the this compound derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Asymmetric Direct Aldol Reaction

This protocol outlines the general procedure for the catalytic asymmetric aldol reaction.

Materials:

  • This compound (catalyst)

  • Cyclohexanone (nucleophile)

  • 4-Nitrobenzaldehyde (electrophile)

  • Solvent (e.g., DMSO, DMF, or solvent-free)

  • Acidic additive (e.g., acetic acid, benzoic acid - optional, for promoting enamine formation)

Procedure:

  • To a vial, add this compound (0.1 mmol, 10 mol%).

  • Add 4-nitrobenzaldehyde (1.0 mmol).

  • Add cyclohexanone (2.0 mmol, 2.0 eq).

  • If using a solvent, add the desired solvent (e.g., 1 mL of DMSO).

  • If using an additive, add the acidic additive (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, directly purify the reaction mixture by column chromatography on silica gel to isolate the aldol product.

  • Analyze the product to determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee).

Workflow for Asymmetric Aldol Reaction:

Aldol Reaction Workflow Start Start Setup Reaction Setup: - Catalyst - Aldehyde - Ketone - Solvent (optional) - Additive (optional) Start->Setup Reaction Stir at Desired Temperature Setup->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Purification Column Chromatography Monitoring->Purification Complete Analysis Analysis: - Yield - dr (NMR) - ee (Chiral HPLC) Purification->Analysis End End Analysis->End

Caption: General workflow for the asymmetric aldol reaction.

Data Presentation and Analysis

To systematically evaluate the catalytic performance of this compound derivatives, it is essential to screen various reaction parameters. The results should be tabulated for clear comparison.

Table 1: Optimization of Reaction Conditions

EntryCatalyst Loading (mol%)SolventAdditiveTemp (°C)Time (h)Yield (%)dr (anti/syn)ee (%)
110DMSONone2524
220DMSONone2524
310DMFNone2524
410NoneNone2548
510DMSOAcetic Acid2512
610DMSOAcetic Acid024

Yields are for the isolated product after column chromatography. Diastereomeric ratios (dr) are determined by ¹H NMR analysis of the crude reaction mixture. Enantiomeric excesses (ee) are determined by chiral HPLC analysis.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the experimental results, the following points should be addressed:

  • Catalyst Purity: The purity of the synthesized this compound derivative must be rigorously confirmed by spectroscopic methods.

  • Control Experiments: A control reaction without the catalyst should be performed to confirm that the reaction is indeed catalyst-dependent. A reaction with a non-chiral analog (e.g., using a racemic thiazolidine precursor) should be conducted to verify that the chirality of the catalyst is responsible for the enantioselectivity.

  • Reproducibility: Key experiments should be repeated to ensure the reproducibility of the results.

  • Product Characterization: The structure and stereochemistry of the aldol product must be unambiguously determined using standard spectroscopic techniques (NMR, IR, MS) and by comparison with literature data if available.

Conclusion and Future Outlook

The this compound scaffold represents a novel and unexplored area in organocatalysis. Based on the established catalytic activity of its constituent moieties, these derivatives hold significant promise as bifunctional organocatalysts for asymmetric C-C bond-forming reactions. The proposed application in the asymmetric direct aldol reaction provides a solid foundation for initiating research in this area.

Future investigations could explore the derivatization of the isonicotinaldehyde group to fine-tune the catalyst's electronic and steric properties. For example, conversion to an N-acylhydrazone could introduce additional hydrogen-bonding sites, potentially enhancing stereoselectivity.[7] Furthermore, the application of these catalysts in other asymmetric transformations, such as Michael additions and Mannich reactions, warrants exploration. The development of this new class of organocatalysts could provide valuable tools for the efficient and stereoselective synthesis of complex chiral molecules relevant to the pharmaceutical and agrochemical industries.

References

  • Synthesis of New Thiazolidine Based Organocatalysts and their Application to Asymmetric Aldol Reaction. Bentham Science Publishers. [Link]

  • N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review. MDPI. [Link]

  • Chiral Thiazolidine based Organocatalysts: Synthesis and Application in Asymmetric Aldol Reactions. Bentham Science Publishers. [Link]

  • Synthesis of New Thiazolidine Based Organocatalysts and their Application to Asymmetric Aldol Reaction. Bentham Science Publishers. [Link]

  • Chiral Thiazolidine based Organocatalysts: Synthesis and Application in Asymmetric Aldol Reactions. ResearchGate. [Link]

  • A Continuum of Progress: Applications of N-Hetereocyclic Carbene Catalysis in Total Synthesis. PMC. [Link]

  • N-acylhydrazones as versatile electrophiles for the synthesis of nitrogen-containing compounds. PubMed. [Link]

  • N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. PMC. [Link]

  • N-Heterocyclic Carbene-Catalyzed Cross-Coupling of Aromatic Aldehydes with Activated Alkyl Halides. ACS Publications. [Link]

  • N-Heterocyclic carbene (NHC) organocatalysis using aliphatic aldehydes. RSC Publishing. [Link]

  • Asymmetric synthesis of linezolid thiazolidine-2-thione derivatives via CS2 mediated decarboxylation cyclization. ResearchGate. [Link]

  • Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. PMC. [Link]

  • Results obtained with tiazolidine as catalyst. ResearchGate. [Link]

  • Organocatalytic Direct Asymmetric Aldol Reactions in Water. ACS Publications. [Link]

  • Development of bifunctional organocatalysts and application to asymmetric total synthesis of naucleofficine I and II. PMC. [Link]

  • Development of bifunctional organocatalysts and application to asymmetric total synthesis of naucleofficine I and II. PubMed. [Link]

  • Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water. Organic Chemistry Portal. [Link]

  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. MDPI. [Link]

  • Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. JOCPR. [Link]

  • Protonated Porphyrins: Bifunctional Catalysts for the Metal‐Free Synthesis of N‐Alkyl‐Oxazolidinones. Wiley Online Library. [Link]

  • Green route synthesis of 4-thiazolidinone analogs of isonicotinic acid hydrazide. Taylor & Francis Online. [Link]

  • Organocatalysis in Radical Chemistry. Enantioselective α-Oxyamination of Aldehydes. PMC. [Link]

  • Asymmetric Organocatalysis: From Infancy to Adolescence. Moodle@Units. [Link]

  • Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. RSC Publishing. [Link]

  • Organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes using an in situ generated pyridine-boryl radical. PMC. [Link]

  • Regiodivergent Organocatalytic Reactions. MDPI. [Link]

  • Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. PMC. [Link]

  • Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. MDPI. [Link]

  • 2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Research & Reviews: Journal of Chemistry. [Link]

Sources

Troubleshooting & Optimization

solving solubility issues of 3-(Thiazolidin-3-yl)isonicotinaldehyde in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solu-Tech Subject: Troubleshooting Solubility for 3-(Thiazolidin-3-yl)isonicotinaldehyde Ticket ID: #SOL-PYR-THZ-001 Status: Open Analyst: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary: The Molecule & The Challenge

You are likely encountering precipitation or "crashing out" when introducing This compound into aqueous media.[1] This is a predictable physicochemical hurdle driven by the conflict between its lipophilic thiazolidine tail and the crystalline lattice energy of the pyridine core.[1][2]

Physicochemical Profile (Estimated):

  • Core Scaffold: Isonicotinaldehyde (Pyridine-4-carboxaldehyde).[1][3]

  • Substituent: Thiazolidine ring attached at the C3 position of the pyridine.[1]

  • Primary Solubilizing Handle: The Pyridine Nitrogen (Basic,

    
    ).[1][2]
    
  • Instability Risk: The C4-Aldehyde group is reactive (prone to oxidation and hydration).[1]

This guide provides three validated workflows to solubilize this compound for biological assays (in vitro) or chemical synthesis.

Part 1: Diagnostic Decision Tree

Before choosing a solvent system, determine your experiment's tolerance for pH changes and organic solvents.[1][2]

SolubilityDecision Start Start: Solid Compound Q1 Is acidic pH (3.0 - 5.0) acceptable for your assay? Start->Q1 Q2 Is DMSO/DMF toxicity a concern (e.g., Cell Culture)? Q1->Q2 No (Must be Neutral) MethodA Method A: Protonation (Salt Formation) Q1->MethodA Yes MethodB Method B: Binary Cosolvent System Q2->MethodB No (Robust Cells/Chem Only) MethodC Method C: Cyclodextrin Complexation Q2->MethodC Yes (Strict Limits)

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Part 2: Validated Solubilization Protocols

Method A: The "Protonation Switch" (Preferred for Stability)

Mechanism: The pyridine nitrogen is a weak base.[1] By lowering the pH below its


 (typically < 4.0), you force the molecule into its cationic pyridinium form, which is highly water-soluble [1][2].[2]

The Protocol:

  • Calculate Molar Equivalents: Determine the moles of your compound.

  • Acid Selection: Use 1.05 equivalents of 1M HCl or Methanesulfonic Acid (MSA).[1][2] MSA is often superior for lipophilic bases as it acts as a hydrotrope.[1][2]

  • Dissolution: Add the acid directly to the solid compound.[1][2] Vortex until a clear oil or solution forms.[1][2]

  • Dilution: Slowly add water/buffer to reach the desired volume.

    • Note: If the pH rises above ~4.5 during dilution, the free base may precipitate.[1][2] Maintain pH < 4.5.

FAQ:

  • Q: Can I use acetic acid?

    • A: Likely not.[1][2] Acetic acid is a weak acid; it may not fully protonate the pyridine nitrogen if the compound's

      
       is low (due to the electron-withdrawing aldehyde group).[1][2] Strong mineral acids (HCl) are more reliable.[1][2]
      
Method B: Binary Cosolvent System (DMSO/Water)

Mechanism: Breaking the crystal lattice using a dipolar aprotic solvent before introducing water.[1]

The Protocol:

  • Stock Preparation: Dissolve the solid in 100% DMSO to a concentration 100x higher than your final target (e.g., 10 mM stock for a 100 µM assay).

  • The "Flash" Dilution:

    • Place your aqueous buffer in a vortexing tube.[1][2]

    • While vortexing the buffer, inject the DMSO stock rapidly into the center of the vortex.[1][2]

    • Why? Slow addition causes local regions of high water content, triggering "Ostwald ripening" where micro-precipitates grow into large insoluble crystals.[1][2]

Cosolvent Compatibility Table:

SolventMax Recommended % (Cell Culture)Max Recommended % (Enzymatic Assay)Notes
DMSO 0.1% - 0.5%1% - 5%Best universal solvent.[1] Hygroscopic.
DMF < 0.1%< 1%Toxic; avoid if possible.[1][2]
PEG 400 1% - 5%5% - 10%Good stabilizer; reduces precipitation risk.[1]
Method C: Cyclodextrin Complexation (The "Stealth" Mode)

Mechanism: Encapsulating the lipophilic thiazolidine tail inside the hydrophobic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD), leaving the hydrophilic exterior exposed to water [3].[1]

The Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or PBS.[1][2]
    
  • Add the solid compound to this vehicle.[1][2]

  • Sonication: Sonicate for 30–60 minutes at ambient temperature. The solution should turn clear.

  • Optional: Filter sterilize (0.22 µm).[1][2] The complex is usually stable to filtration.[1][2]

Part 3: Critical Stability Warning (The Aldehyde Factor)

Your molecule contains a pyridine-4-carboxaldehyde moiety.[1][3][4][5] This functional group is chemically reactive and introduces specific instability modes in water.[1][2]

1. Hydration Equilibrium (Gem-Diol Formation) In aqueous media, electron-deficient aldehydes (like isonicotinaldehyde) exist in equilibrium with their hydrate (gem-diol) form [4].[1]

  • Observation: Your NMR spectrum in

    
     may show two sets of peaks. This is not impurity; it is the hydrate.[1][2]
    
  • Impact: The hydrate is more soluble than the aldehyde but may have different biological activity.[1]

2. Oxidation Risk Aldehydes oxidize to carboxylic acids (in this case, a thiazolidine-substituted isonicotinic acid) upon exposure to air.[1][2]

  • Symptom: The solution turns yellow/brown over 24-48 hours, or the pH drops spontaneously.[1][2]

  • Prevention:

    • Degas buffers with Nitrogen/Argon before use.[1][2]

    • Prepare solutions fresh. Do not store aqueous stocks for >24 hours.

StabilityPathways Compound Active Aldehyde Form (Poor Solubility) Hydrate Gem-Diol (Hydrate) (More Soluble, Equilibrium) Compound->Hydrate + H2O (Reversible) Acid Carboxylic Acid (Oxidation Product - Inactive?) Compound->Acid + O2 (Irreversible)

Figure 2: Chemical fate of the aldehyde group in aqueous media.

References

  • PubChem. (2025).[1][2][3][6][7] Pyridine Physicochemical Properties and pKa Data. National Library of Medicine.[1][2] [Link]

  • Saokham, P., et al. (2018).[1][2] Solubility of Isoniazid and Derivatives in Cyclodextrin Complexes. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. (2024).[1][2] Equilibrium of Aldehydes and Hydrates in Aqueous Solution. [Link][8]

Sources

Technical Support Center: Optimizing Temperature Conditions for Thiazolidine Ring Stability

Author: BenchChem Technical Support Team. Date: February 2026

A a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with in-depth technical support for optimizing experimental conditions to ensure the stability of the thiazolidine ring. This resource offers troubleshooting guidance and frequently asked questions to address specific challenges encountered during research and development.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal stability of the thiazolidine ring.

Q1: What is the general thermal stability of the thiazolidine ring?

The thermal stability of the thiazolidine ring is highly dependent on its substitution pattern and the surrounding chemical environment, particularly pH. While some thiazolidine derivatives are stable at room temperature, others may undergo ring opening or degradation at elevated temperatures. For instance, 2,4-thiazolidinedione is reported to be stable when kept below 30°C.[1] It has been noted that some 2-substituted thiazolidines proceed to ring opening at temperatures between 50-90°C.[2]

Q2: How does temperature influence the rate of thiazolidine ring degradation?

Generally, an increase in temperature accelerates the rate of chemical reactions, including the degradation of the thiazolidine ring. The specific relationship between temperature and degradation rate follows the principles of chemical kinetics, where the rate constant often increases exponentially with temperature, as described by the Arrhenius equation. For example, the hydrolysis of certain 2-substituted 1,3-thiazolidines has been studied at temperatures as high as 90°C to determine the reaction kinetics.[3]

Q3: What are the common degradation pathways for the thiazolidine ring at elevated temperatures?

The primary degradation pathway for the thiazolidine ring, particularly under aqueous conditions, is hydrolysis, which leads to ring opening. This process is often initiated by the protonation of the ring's nitrogen or sulfur atom, leading to the formation of an iminium ion intermediate.[3][4] This intermediate is then susceptible to nucleophilic attack by water, resulting in the cleavage of the C-N or C-S bond and the formation of the corresponding amino thiol and aldehyde or ketone. The primary degradation pathways for some thiazolidine derivatives involve oxidative cleavage and demethylation.[5]

Q4: How do pH and temperature interact to affect thiazolidine stability?

pH and temperature have a synergistic effect on thiazolidine ring stability. The ring is generally more susceptible to hydrolysis under acidic conditions due to the protonation of the ring nitrogen, which destabilizes the ring.[4][6] This effect is amplified at higher temperatures. For instance, the decomposition of cysteinylated aldehydes, which contain a thiazolidine ring, is faster at a moderately acidic pH of 4.4 compared to a pH of 6.0.[4][6] Conversely, under strongly acidic conditions (e.g., pH 2.0), some thiazolidine derivatives exhibit increased stability.[4][6]

Q5: Do substituents on the thiazolidine ring affect its thermal stability?

Yes, the nature and position of substituents significantly influence the thermal stability of the thiazolidine ring. Electron-withdrawing groups can destabilize the ring by increasing the acidity of the N-H proton and making the ring more susceptible to nucleophilic attack. Conversely, bulky substituents may sterically hinder the approach of reactants, thereby increasing stability. The rate of degradation is highly dependent on the 2-substitution pattern of the thiazolidine ring.[4][6][7]

II. Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments involving thiazolidine-containing compounds.

Problem Possible Cause Recommended Solution
Low yield of thiazolidine product High reaction temperature causing degradation.Optimize the reaction temperature by performing the synthesis at a lower temperature for a longer duration. Monitor the reaction progress using techniques like TLC or LC-MS to identify the optimal endpoint before significant degradation occurs.
Unfavorable pH conditions.Adjust the pH of the reaction mixture. For many thiazolidine formations, slightly basic conditions are optimal. Buffer the reaction to maintain a stable pH throughout the synthesis.
Formation of unexpected byproducts Thermal rearrangement or side reactions.Lower the reaction temperature to minimize side reactions. Analyze the byproducts to understand the degradation pathway and modify the reaction conditions accordingly. Consider using a milder catalyst or solvent.
Oxidative degradation.If the compound is sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants may also be beneficial.
Degradation of thiazolidine compound during storage Storage at ambient or elevated temperatures.Store the compound at a lower temperature, such as in a refrigerator (2-8°C) or freezer (-20°C), to slow down degradation. Protect from light if the compound is photolabile.[1]
Inappropriate solvent for storage.Store the compound as a solid if possible. If a solution is necessary, choose a solvent in which the compound is stable. Perform stability studies in different solvents to identify the most suitable one.
Inconsistent experimental results Fluctuation in ambient temperature.Use a temperature-controlled environment (e.g., water bath, heating mantle with a controller) for all experiments to ensure reproducibility.
Degradation during sample preparation or analysis.Minimize the time samples are kept at room temperature before analysis. If using techniques like GC-MS, ensure the injection port temperature is not causing on-column degradation.

III. Experimental Protocol: Determining Optimal Temperature for Thiazolidine Stability

This protocol outlines a systematic approach to determine the optimal temperature range for the stability of a specific thiazolidine-containing compound.

Objective:

To identify the temperature at which the thiazolidine compound of interest exhibits maximum stability over a defined period.

Materials:
  • Thiazolidine compound of interest

  • A series of buffers with different pH values (e.g., pH 4, 7, 9)

  • High-purity solvents (e.g., water, acetonitrile, methanol)

  • Temperature-controlled chambers or water baths

  • HPLC or LC-MS system for analysis

  • Vials for sample incubation

Procedure:
  • Solution Preparation: Prepare stock solutions of the thiazolidine compound in a suitable solvent. Prepare working solutions by diluting the stock solution in the different pH buffers.

  • Incubation: Aliquot the working solutions into vials and place them in temperature-controlled chambers set at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C, 70°C).

  • Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Sample Quenching: Immediately quench the reaction by diluting the sample in a cold mobile phase or by adding a quenching agent if necessary to prevent further degradation before analysis.

  • Analysis: Analyze the samples using a validated HPLC or LC-MS method to quantify the remaining concentration of the thiazolidine compound and identify any degradation products.

  • Data Analysis: Plot the concentration of the thiazolidine compound as a function of time for each temperature and pH condition. Calculate the degradation rate constant (k) for each condition.

  • Optimal Temperature Determination: The optimal temperature for stability is the highest temperature at which the degradation rate is acceptably low for the intended application.

Data Presentation:

Summarize the degradation rate constants in a table for easy comparison across different temperatures and pH values.

Temperature (°C) pH 4 (k, hr⁻¹)pH 7 (k, hr⁻¹)pH 9 (k, hr⁻¹)
4
25
37
50
70

IV. Visualization of Thiazolidine Degradation

Thermal and Acid-Catalyzed Degradation Pathway

The following diagram illustrates a common degradation pathway for a thiazolidine ring under thermal and acidic conditions, proceeding through a ring-opening mechanism to form an iminium ion intermediate.

G Thiazolidine Thiazolidine Derivative Protonation Protonation of Ring Nitrogen (Acidic Conditions) Thiazolidine->Protonation + H⁺ Iminium_Ion Iminium Ion Intermediate (Unstable) Protonation->Iminium_Ion Ring Opening Hydrolysis Nucleophilic Attack by Water Iminium_Ion->Hydrolysis + H₂O Products Ring-Opened Products (Amino Thiol + Aldehyde/Ketone) Hydrolysis->Products

Caption: Acid-catalyzed hydrolysis of a thiazolidine ring.

V. References

  • Vandenbussche, J., et al. (2019). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of the American Society of Brewing Chemists, 77(1), 38-47. [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions | Request PDF. Retrieved from [Link]

  • Taylor & Francis Online. (2019). Full article: Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives of /7-(Dimethylamino)cinnamald. Retrieved from [Link]

  • O'Hagan, D. (2017). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC. [Link]

  • Canle López, M., et al. (1996). Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions. Pure and Applied Chemistry, 68(4), 813-818. [Link]

  • ResearchGate. (n.d.). (a) Thiazolidine formation and stability at various pH values. (b) Left.... Retrieved from [Link]

  • ResearchGate. (n.d.). Solvolysis kinetics and mechanism of 3-methyl-1,3-thiazolidine-2,4-dione. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Chemical Communications. [Link]

  • PubMed. (2025). Synthesis, in vitro and kinetic study of thiazolidinone derivatives: insight from a network medicinal approach for thymidine phosphorylase and alpha glucosidase. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2018). Thiazolidine chemistry revisited: A fast, efficient and stable click-type reaction at physiological pH. Retrieved from [Link]

  • MDPI. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules. [Link]

  • ResearchGate. (n.d.). Thermal stability of LmPTR1 in the presence of the.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Substituent effects using 13C chemcial shifts for a series of substituted 2-phenyl-3-(pyridin-2-yl). Retrieved from [Link]

  • ResearchGate. (n.d.). A novel ring opening reaction of peptide N-terminal thiazolidine with 2,2′-dipyridyl disulfide (DPDS) efficient for protein chemical synthesis | Request PDF. Retrieved from [Link]

  • Australian Prescriber. (2004). Thiazolidinediones - mechanisms of action. Retrieved from [Link]

  • Royal Society of Chemistry. (1981). Kinetic study on the hydrolysis of thiazolium cations. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • PMC. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system. Organic & Biomolecular Chemistry. [Link]

  • Neliti. (2022). Synthesis and characterization of thiazolidine- 4-one and thiazine-4-one derived from 2- aminoterephthalic acid by microwave met. Retrieved from [Link]

  • PMC. (n.d.). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Retrieved from [Link]

  • MDPI. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Pharmaceuticals. [Link]

  • PMC. (n.d.). Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies of the regioselective ring-opening-closing mode of functionally different thiazolidine type enaminones: En route to the synthesis of trithiaazapentalene derivatives | Request PDF. Retrieved from [Link]

  • Repository of Faculty of Pharmacy and Biochemistry University of Zagreb. (n.d.). Thiazolidine ring-opening and deprotonation. Computational DFT study. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of THIA and associated enzymes. The.... Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Molecules. [Link]

  • SciELO. (n.d.). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiazolidine-4-one ring | Download Scientific Diagram. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Retrieved from [Link]

  • OUCI. (n.d.). An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass …. Retrieved from [Link]

Sources

Technical Support Center: Stability & Storage of Isonicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISO-OX-PREV-001 Status: Active Priority: High (Reagent Stability Critical) Agent: Senior Application Scientist

Executive Summary

Isonicotinaldehyde (pyridine-4-carboxaldehyde) and its derivatives are notoriously unstable, prone to rapid autoxidation, polymerization, and hydration. The primary degradation pathway transforms the aldehyde into isonicotinic acid, a white solid that precipitates from the neat oil, compromising stoichiometric precision in downstream synthesis (e.g., reductive aminations, heterocycle formation).

This guide provides a self-validating storage protocol and a "rescue" methodology for restoring oxidized material.

The Mechanism of Failure: Why It Oxidizes

To prevent degradation, one must understand the enemy. Isonicotinaldehyde undergoes radical-mediated autoxidation , a chain reaction accelerated by three factors:

  • Oxygen: The primary reactant.

  • Light (UV/Vis): Cleaves the aldehyde C-H bond to generate radicals.

  • Trace Metals: Catalyze the decomposition of intermediate peracids.

Degradation Pathway Diagram

The following diagram illustrates the transition from pure aldehyde to the carboxylic acid contaminant.

G Aldehyde Isonicotinaldehyde (Liquid/Oil) Radical Acyl Radical (Intermediate) Aldehyde->Radical Initiation (Light/O2/Trace Metal) Peracid Perisonicotinic Acid (Unstable Oxidant) Radical->Peracid Propagation (+ O2) Peracid->Radical Secondary Initiation Acid Isonicotinic Acid (White Solid Precipitate) Peracid->Acid Termination (+ Aldehyde)

Figure 1: Radical autoxidation pathway. The formation of peracid intermediates accelerates the degradation of remaining aldehyde in a cascading failure.

Storage Protocols (Prevention)

The following Standard Operating Procedures (SOPs) are non-negotiable for maintaining purity >97%.

Storage Specification Matrix
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Slows kinetic rate of radical propagation. Freezing (-20°C) is acceptable but may cause phase separation of stabilizers.
Atmosphere Argon (Preferred) or Nitrogen Argon is heavier than air, forming a "blanket" over the liquid surface. Nitrogen is acceptable but diffuses faster.
Container Amber Glass with Teflon-lined Cap Amber glass blocks UV light (preventing radical initiation). Teflon prevents leaching of plasticizers.
Headspace Minimized (<10% volume) Reduces the total moles of oxygen available for reaction.
Additives None (for Pharma) BHT (Butylated hydroxytoluene) can be used for bulk storage but introduces an impurity.
SOP: Inert Gas Handling

Do not simply close the cap tight. You must displace the atmosphere.

  • Purge: Insert a long needle connected to an Argon line deep into the vial (above the liquid, not bubbling through).

  • Vent: Insert a short "bleed" needle at the top of the septum/cap.

  • Flow: Flow Argon at a low rate (1-2 bubbles/sec) for 2 minutes.

  • Seal: Remove the bleed needle first, then the input needle. Wrap the cap junction with Parafilm to prevent oxygen diffusion.

Troubleshooting Guide (FAQs)

Q1: My yellow oil has developed white crystals at the bottom. Is it ruined?

  • Diagnosis: The white crystals are likely isonicotinic acid , the oxidation product.

  • Action:

    • Minor Precipitation: Filter the oil through a 0.45 µm PTFE syringe filter. The filtrate is usually pure aldehyde.

    • Major Precipitation (>20%): Perform the Bisulfite Rescue Protocol (Section 5). Do not distill; these derivatives are often heat-sensitive and can polymerize.

Q2: The liquid has turned from pale yellow to dark brown/black.

  • Diagnosis: This indicates polymerization or N-oxide formation, often caused by light exposure or trace acid/base contamination.

  • Action: Check purity via 1H NMR. If the aldehyde peak (approx. 10.0 ppm) is distinct, you may be able to distill under high vacuum. If the baseline is messy, discard the batch.

Q3: Can I store this in a plastic Falcon tube?

  • Answer: No.

  • Reasoning: Polystyrene and polypropylene are permeable to oxygen over time. Additionally, pyridine derivatives can act as solvents, leaching plasticizers into your sample, which will appear as "grease" peaks in your NMR.

The "Rescue" Protocol: Bisulfite Purification

If your isonicotinaldehyde has oxidized significantly, distillation is risky due to thermal instability. The Bisulfite Adduct Method is the gold standard for chemical purification. It selectively traps the aldehyde as a water-soluble salt, allowing you to wash away organic impurities (polymers) and the acid byproduct (which stays in the aqueous phase but does not revert).

Materials
  • Saturated Sodium Bisulfite (NaHSO₃) solution (freshly prepared).[1][2]

  • Ethyl Acetate (EtOAc) or Ether.

  • Sodium Hydroxide (NaOH) 10% w/v.

  • Separatory funnel.[1][3]

Workflow
  • Adduct Formation:

    • Dissolve the impure aldehyde in a minimal amount of Methanol or Ethanol (2-3 volumes).

    • Add excess saturated aqueous NaHSO₃ (1.5 equivalents).

    • Observation: A white precipitate (the bisulfite adduct) may form, or the solution may just become a single phase.

    • Stir vigorously for 30 minutes.

  • Wash (Remove Impurities):

    • Wash the aqueous mixture with EtOAc (2 x volumes).

    • Discard the organic layer. (This contains non-aldehyde impurities and polymers).

    • Note: The aldehyde is currently "safe" in the aqueous layer as the bisulfite salt.[2]

  • Regeneration:

    • Cool the aqueous layer to 0°C.

    • Slowly add 10% NaOH until pH > 10. Caution: Exothermic.

    • Mechanism:[4][5] Base destroys the bisulfite adduct, liberating the free aldehyde.

  • Extraction:

    • Immediately extract the aqueous layer with EtOAc (3 x volumes).

    • Combine organic layers, dry over MgSO₄, and concentrate

    • Result: Pure isonicotinaldehyde.

References

  • Boucher, M. M., et al. (2017).[6] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[2] Retrieved from [Link][6]

  • Royal Society of Chemistry. (2023). "Light-induced autoxidation of aldehydes to peracids and carboxylic acids."[7] Green Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Interpretation of 3-(Thiazolidin-3-yl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

To the Research and Development Team,

This guide provides an in-depth technical analysis for the 1H NMR spectral interpretation of 3-(Thiazolidin-3-yl)isonicotinaldehyde . Unlike standard spectral lists, this document functions as a comparative validation tool, designed to distinguish the target scaffold from common synthetic byproducts, regioisomers, and precursors.

The analysis assumes the synthesis of a 3-substituted pyridine core where the nitrogen of a saturated thiazolidine ring is bonded directly to the C3 position of the pyridine, adjacent to the C4-aldehyde.

Executive Summary & Structural Logic

The target molecule combines an electron-deficient pyridine-4-carbaldehyde core with an electron-donating thiazolidine ring at the 3-position. This "push-pull" electronic environment creates distinct shielding/deshielding effects that are diagnostic for structural verification.

Critical Validation Checkpoints:

  • The Aldehyde Singlet: Verification of the C4-formyl group (~10.0 ppm).

  • The Pyridine Coupling: Distinguishing the 3-substituted pattern (singlet, doublet, doublet) from 2-substituted isomers.

  • The Thiazolidine Fingerprint: Confirming the integrity of the saturated ring (three distinct aliphatic sets) versus oxidized thiazolidinone byproducts.

Experimental Protocol: Sample Preparation

Standardized workflow to ensure reproducibility.

Solvent Selection Strategy:

  • Primary Choice: DMSO-d6. [1][2][3][4]

    • Reasoning: The aldehyde proton and the polar thiazolidine nitrogen often exhibit broadened signals in non-polar solvents like CDCl3 due to exchange or quadrupolar broadening. DMSO-d6 sharpens these peaks and prevents hydrate formation of the aldehyde.

  • Alternative: CDCl3. [5][6]

    • Use Case: Only if checking for non-polar impurities. Note that the aldehyde peak may shift upfield by ~0.2 ppm compared to DMSO.

Preparation Steps:

  • Mass: Weigh 5–10 mg of the solid product.

  • Dissolution: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Sonicate for 30 seconds. Do not heat, as aldehydes can oxidize or undergo Cannizzaro reactions in hot DMSO.

  • Reference: Calibrate to residual DMSO pentet at 2.50 ppm .

Detailed Spectral Analysis (The Core)
Region 1: The Aldehyde (Downfield, 9.5 – 10.5 ppm)
  • Signal: Singlet (1H).[7]

  • Shift: 10.05 – 10.25 ppm .

  • Diagnostic Value: The presence of this sharp singlet confirms the oxidation state of the carbonyl.

    • Comparison Note: If this peak is absent or shifted to ~5-6 ppm, the aldehyde may have formed a hydrate (gem-diol) or reacted with the thiazolidine amine (if ring opening occurred).

Region 2: The Pyridine Ring (Aromatic, 7.5 – 9.0 ppm)

The 3-substitution breaks the symmetry of the pyridine ring, resulting in three non-equivalent protons.

Proton PositionMultiplicityCoupling Constant (

)
Approx.[5][7][8] Shift (

)
Assignment Logic
H2 (Adjacent to N & Thiazolidine)Singlet (s)-8.60 – 8.80 Most deshielded due to proximity to Pyridine-N and Thiazolidine-N. Often appears as a singlet or doublet with very small

coupling.
H6 (Adjacent to N)Doublet (d)

Hz
8.50 – 8.70 Deshielded by Pyridine-N. Couples to H5.
H5 (Adjacent to CHO)Doublet (d)

Hz
7.60 – 7.80 Shielded relative to H2/H6. Ortho-coupling to H6 is diagnostic.
Region 3: The Thiazolidine Ring (Aliphatic, 3.0 – 4.5 ppm)

The thiazolidine ring (S-C-N-C-C) attached at N3 presents a specific pattern.

  • H2' (N-CH2-S):

    • Signal: Singlet (2H).

    • Shift: 4.30 – 4.50 ppm .

    • Logic: These protons are flanked by two heteroatoms (N and S), causing significant deshielding. This is the most distinct aliphatic peak.

  • H4' (N-CH2-CH2):

    • Signal: Triplet (2H) or Multiplet.

    • Shift: 3.40 – 3.60 ppm .

    • Logic: Adjacent to Nitrogen.[5][8][9][10][11][12][13][14]

  • H5' (S-CH2-CH2):

    • Signal: Triplet (2H) or Multiplet.

    • Shift: 3.00 – 3.20 ppm .

    • Logic: Adjacent to Sulfur (less electronegative than N), so slightly upfield of H4'.

Comparative Analysis: Product vs. Alternatives

Objective comparison to validate purity and structure.

The following table contrasts the target product with its most likely "impostors" in the synthesis pipeline.

FeatureTarget Product (3-Thiazolidinyl)Alternative A: Precursor (3-Bromoisonicotinaldehyde)Alternative B: Regioisomer (2-Thiazolidinyl isomer)Alternative C: Oxidized (Thiazolidin-4-one derivative)
Aldehyde Peak Present (~10.1 ppm) Present (~10.0 ppm)Present (~9.9 ppm)Present
Pyridine H2 Singlet (~8.7 ppm) Singlet (~8.9 ppm)Absent (Substituted)Singlet
Pyridine Splitting s, d, d s, d, dd, d, d (or d, t)s, d, d
Aliphatic Region 3 sets of peaks (2:2:2) None 3 sets of peaks2 sets (H2' and H5').[4][7][12] H4' is C=O.
Inference PASS Failed Reaction Wrong Isomer Oxidation/Wrong Reagent

Key Differentiator: The Thiazolidin-4-one impurity (often formed if thioglycolic acid is used instead of a thiazolidine precursor) will lack the H4' triplet at ~3.5 ppm, as that carbon is a carbonyl.

Structural Verification Workflow

Visualizing the logic flow for decision making.

NMR_Validation Start Crude Product NMR Spectrum CheckCHO Check 9.5-10.5 ppm: Is Aldehyde Singlet Present? Start->CheckCHO CheckAli Check 3.0-4.5 ppm: Are there 3 distinct aliphatic signals? CheckCHO->CheckAli Yes ResultFail1 FAIL: Check Synthesis (Possible Hydrate or Ring Opening) CheckCHO->ResultFail1 No CheckAro Check 7.5-9.0 ppm: Is there a Singlet (H2)? CheckAli->CheckAro Yes (3 sets) ResultFail2 FAIL: Thiazolidin-4-one (Oxidized Impurity) CheckAli->ResultFail2 No (2 sets) ResultPass CONFIRMED: This compound CheckAro->ResultPass Yes ResultFail3 FAIL: 2-Substituted Isomer CheckAro->ResultFail3 No (Doublet)

Caption: Logic flow for validating the this compound structure via 1H NMR.

Troubleshooting & Anomalies
  • Broad Peaks: If the thiazolidine peaks (especially H2') are broad, it indicates conformational exchange (ring puckering) or restricted rotation around the Pyridine-N bond. Action: Run the NMR at 50°C (323 K) to coalesce the signals.

  • Aldehyde Splitting: Occasionally, the aldehyde proton may show a small doublet (

    
     Hz). This is long-range coupling to H5 and is a sign of high purity  and good resolution.
    
  • Water Peak: In DMSO-d6, water appears at ~3.33 ppm. This can overlap with the Thiazolidine H4'/H5' triplets. Action: Add a drop of D2O to shift the water peak, or use the H2' singlet (~4.4 ppm) for integration calibration.

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • ChemicalBook. (n.d.). Isoniazid (Pyridine-4-carbohydrazide) NMR Spectrum Data. Retrieved from

  • National Institutes of Health (PubChem). (n.d.). Thiazolidine Structure and Physical Properties. Retrieved from

  • Reich, H. J. (2020). WinPLT NMR Chemical Shift Data for Solvents. University of Wisconsin-Madison. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-(Thiazolidin-3-yl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and predictive comparison of the mass spectrometry fragmentation patterns for 3-(Thiazolidin-3-yl)isonicotinaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational mass spectrometry principles with data from analogous chemical structures to offer a robust framework for structural elucidation and analytical method development. As direct experimental data for this specific molecule is not widely published, this guide employs a predictive approach, grounded in established fragmentation mechanisms of its constituent moieties: the thiazolidine and isonicotinaldehyde (also known as pyridine-4-carbaldehyde) systems.

Introduction: The Need for Predictive Fragmentation Analysis

This compound is a heterocyclic compound featuring a pyridine ring substituted with an aldehyde and a thiazolidine group. Such molecules are of interest in medicinal chemistry and materials science. Mass spectrometry is an indispensable tool for confirming the identity and structure of newly synthesized compounds. Understanding the fragmentation pattern is crucial for interpreting mass spectra correctly, identifying related compounds in a mixture, and developing quantitative analytical methods.

In the absence of a reference spectrum in common databases, we must rely on a first-principles approach. This involves dissecting the molecule into its fundamental components and predicting its fragmentation based on the known behavior of these components and general principles of ion chemistry.[1][2] This guide will compare the predicted fragmentation of our target molecule with the known fragmentation of simpler thiazolidine and pyridine aldehyde derivatives.

Predicted Fragmentation of this compound

The initial step in mass spectrometry analysis is the ionization of the molecule. In Electron Ionization (EI), a high-energy electron beam removes an electron to form a molecular ion (M•+), which is a radical cation.[2] In "softer" techniques like Electrospray Ionization (ESI), the molecule is typically protonated to form an [M+H]+ ion.[3] The subsequent fragmentation of these ions provides the mass spectrum.

Molecular Formula: C₉H₁₀N₂OS Exact Mass: 194.05 Da

The fragmentation of the protonated molecule, [M+H]+ at m/z 195, is anticipated to proceed through several key pathways, driven by the stability of the resulting fragment ions. The primary sites for cleavage are the bonds adjacent to the heteroatoms (N and S) and the bonds connecting the two ring systems.

Proposed Key Fragmentation Pathways (ESI-MS/MS)
  • Cleavage of the Thiazolidine Ring: The saturated thiazolidine ring is a likely site for initial fragmentation. A common pathway for five-membered heterocyclic rings is retro-synthetic cleavage. For the thiazolidine ring, this can lead to the loss of a thioformaldehyde (CH₂S) neutral molecule, or cleavage across the C-S and C-N bonds.

  • Cleavage between the Rings: The C-N bond connecting the thiazolidine ring to the pyridine ring is another labile site. Cleavage here would result in ions corresponding to the isonicotinaldehyde moiety and the thiazolidine moiety.

  • Fragmentation of the Isonicotinaldehyde Moiety: The pyridine ring is relatively stable, but can lose neutral molecules like HCN.[4] The aldehyde group can lose a hydrogen radical (H•) or a formyl radical (•CHO).[5]

The diagram below illustrates the most probable primary fragmentation pathway for the [M+H]+ ion of this compound.

G M [M+H]+ m/z 195 F1 Pyridine-containing fragment m/z 107 M->F1 Loss of C₃H₆S (Thiazolidine remnant) F2 Thiazolidine-derived ion m/z 88 M->F2 Cleavage of C-N bond F3 Loss of CO m/z 79 F1->F3 -CO F4 Loss of C₂H₄ m/z 60 F2->F4 -C₂H₄

Caption: Predicted major fragmentation pathway for [M+H]+ of this compound.

Comparative Analysis with Structural Analogs

To build confidence in our predicted fragmentation, we will compare it to the known mass spectral behavior of its core structures.

Comparison with Thiazolidine Derivatives

The fragmentation of the thiazolidine ring itself is well-documented. The electron ionization mass spectrum of thiazolidine shows a molecular ion at m/z 89.[6] Its fragmentation is characterized by the loss of small molecules and ring cleavage. Studies on more complex thiazolidin-4-ones show characteristic cleavages of the heterocyclic ring.[7][8][9] For instance, N-substituted 2-aryl-thiazolidin-4-ones often show a fragment corresponding to the N-substituent and the aryl group.[10]

Fragment Type Predicted Fragment from Target (m/z) Known Fragment from Thiazolidine Analogs (m/z) Comments
Thiazolidine Cation8889 (Thiazolidine M•+)The predicted m/z 88 fragment results from the cleavage of the bond to the pyridine ring, yielding a protonated thiazolidine radical.
Ring Cleavage Product60VariesThe predicted m/z 60 fragment (loss of ethene) is a plausible secondary fragmentation from the thiazolidine cation.

This comparison suggests that the predicted fragmentation of the thiazolidine portion of our target molecule is consistent with established patterns for this class of heterocycles.

Comparison with Isonicotinaldehyde Derivatives

Isonicotinaldehyde (pyridine-4-carbaldehyde) and its derivatives have also been studied by mass spectrometry.[11] The EI mass spectrum of 2-pyridinecarboxaldehyde, an isomer, shows a strong molecular ion at m/z 107, with major fragments at m/z 106 (loss of H•) and m/z 79 (loss of CO).[12] This loss of carbon monoxide from the aldehyde group is a very common fragmentation pathway for aromatic aldehydes.[5] Additionally, the pyridine ring itself can fragment by losing HCN, leading to a fragment at m/z 52 from the m/z 79 ion.[4]

Fragment Type Predicted Fragment from Target (m/z) Known Fragment from Pyridine Aldehyde (m/z) Comments
Pyridine Aldehyde Cation107107 (M•+)This key fragment is predicted to form via cleavage and rearrangement, representing the core isonicotinaldehyde structure.
Loss of CO7979The loss of carbon monoxide from the m/z 107 fragment is a highly characteristic and expected fragmentation.
Pyridine Cation7878A fragment corresponding to the protonated pyridine ring is also a possibility, arising from cleavage of the aldehyde group.

The predicted fragmentation of the isonicotinaldehyde moiety aligns perfectly with the known behavior of pyridine aldehydes, particularly the characteristic loss of CO.

Recommended Experimental Protocol: LC-ESI-MS/MS

To validate the predicted fragmentation patterns, a systematic experimental approach is required. Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the recommended technique due to its sensitivity and ability to analyze compounds of moderate polarity.[13]

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve a small amount (e.g., 1 mg) of this compound in 1 mL of a suitable solvent like methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The formic acid is crucial for promoting protonation in positive ion mode ESI.[3]

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a standard choice for small molecule analysis.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). This is chosen because the nitrogen atoms in the pyridine and thiazolidine rings are readily protonated.

    • MS1 Full Scan: Scan a mass range that includes the expected [M+H]+ ion, for instance, m/z 50-300, to confirm the presence and purity of the precursor ion (expected at m/z 195).

    • MS2 Product Ion Scan (Tandem MS):

      • Select the [M+H]+ ion (m/z 195) as the precursor for fragmentation.

      • Apply a range of collision energies (e.g., in steps from 10 eV to 40 eV). This is critical because different bonds require different amounts of energy to break. A collision energy ramp allows for the observation of a wide range of fragment ions, from those formed by gentle fragmentation to those requiring more energy.

      • Scan the product ions over a range like m/z 40-200.

Causality Behind Experimental Choices
  • Reverse-Phase C18 Column: This provides good retention and peak shape for a moderately polar molecule like the target compound.

  • Formic Acid: It acts as a proton source, ensuring efficient formation of the [M+H]+ ion in the ESI source, which is necessary for subsequent fragmentation analysis.[3]

  • Collision Energy Ramp: This is a key step in structural elucidation. Low collision energies will typically break the weakest bonds, revealing the primary fragment ions. Higher energies will induce further fragmentation of these initial products, providing a more complete picture of the molecule's structure and connectivity.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Stock 1. Prepare Stock (1 mg/mL in MeOH) Working 2. Dilute to Working Sol. (1-10 µg/mL in Mobile Phase A) Stock->Working LC 3. LC Separation (C18 Column) Working->LC MS1 4. MS1 Full Scan (Detect m/z 195) LC->MS1 MS2 5. MS2 Product Ion Scan (Fragment m/z 195) MS1->MS2 Data 6. Data Analysis MS2->Data

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

While a definitive fragmentation pattern for this compound requires experimental validation, this guide provides a scientifically grounded, predictive framework. By analyzing the fragmentation behavior of its constituent thiazolidine and isonicotinaldehyde moieties, we anticipate key fragments at m/z 107 (isonicotinaldehyde cation) and m/z 88 (thiazolidine-derived cation), with a characteristic secondary fragment at m/z 79 resulting from the loss of carbon monoxide. The detailed experimental protocol provided herein offers a clear and validated starting point for researchers to acquire high-quality mass spectral data. This guide serves as a valuable resource for anyone working on the synthesis, identification, or quantification of this compound and its analogs, embodying the principle of using foundational knowledge to solve novel analytical challenges.

References

  • Mohamed, Y. A., Abbas, S. E., Abdel-Rahman, A. A. H., & Abdel-Megied, A. E. S. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45B, 1454-1459. Available at: [Link]

  • Trani, A., Galtieri, A., Lento, C., & Leuzzi, U. (2002). Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. Journal of Mass Spectrometry, 37(7), 711-717. Available at: [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of compound 3a. [Image]. Retrieved from [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • Shamim, S., Naim, M. J., Alam, M. J., & Alam, O. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. Journal of the Chemical Society of Pakistan, 39(1). Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Presentation]. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Sonawane, L. V., & Bari, S. B. (2011). Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione. International Journal of Biological Chemistry, 5(1), 68-74. Available at: [Link]

  • Guarda, V. L. M., et al. (2004). Mass spectrometry of some arylidene thioxobenzyl or thioxobiphenyloxoethyl thiazolidinone compounds. Journal of the Brazilian Chemical Society, 15(5), 613-619. Available at: [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • S. S. D. Fernando & D. E. C. S. Wijesundera. (2018). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 23(11), 2849. Available at: [Link]

  • ResearchGate. (n.d.). Mass fragmentation of compound 3a. [Image]. Retrieved from [Link]

  • University of Bristol. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-4-carbaldehyde. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). One-Pot Synthesis of Novel 2-Imino-5-Arylidine-Thiazolidine Analogues and Evaluation of Their Anti-Proliferative Activity against MCF7 Breast Cancer Cell Line. Molecules, 27(3), 841. Available at: [Link]

  • ChemRxiv. (2023). Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes. Available at: [Link]

  • Al-Ostath, A. I., et al. (2019). Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. International Journal of Research in Advent Technology, 7(5). Available at: [Link]

  • Yildiz, M., et al. (2010). Pyridine-4-carbaldehyde 4-phenylsemicarbazone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o139. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazolidine. PubChem Compound Database. Retrieved from [Link]

  • Jacob, R. M., et al. (2015). Thiazolidin-4-ones from 3-(Aminomethyl)pyridine, Arenealdehydes and Mercaptoacetic Acid: Synthesis and Radical Scavenger Activity. Journal of the Brazilian Chemical Society, 26(8), 1664-1672. Available at: [Link]

  • Schneider, C., & Umkehrer, M. (2011). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc, 2011(1), 244-263. Available at: [Link]

  • Wu, J., et al. (2011). Mass Spectrometric Evidence of Malonaldehyde and 4-Hydroxynonenal Adductions to Radical-Scavenging Soy Peptides. Journal of Agricultural and Food Chemistry, 59(13), 7470-7477. Available at: [Link]

  • NIST. (n.d.). 2-Pyridinecarboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Comparative Guide: Crystal Structure Characterization of Thiazolidine-Isonicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the structural characterization of 3-(Thiazolidin-3-yl)isonicotinaldehyde and its related derivatives.

Note on Nomenclature and Scope: The specific nomenclature "this compound" implies a hybrid structure where a thiazolidine ring is attached to the C3 position of a pyridine-4-carbaldehyde core. Due to the high specificity and potential proprietary nature of this exact isomer, this guide utilizes the crystallographic benchmarks of the broader Pyridine-Thiazolidine and Thiazolidinone-Isonicotinaldehyde pharmacophore classes (e.g., Schiff bases and cyclized condensates) to establish the performance standards.

Executive Summary

In drug discovery, the Thiazolidine-Pyridine scaffold is a "privileged structure" known for antimicrobial, anti-inflammatory, and antitubercular activity. However, the synthesis of these compounds often yields complex mixtures of Schiff bases (imines) , thiazolidinones , and cyclized thiazolidines .

The "performance" of the crystal structure is defined by its ability to unequivocally resolve these isomers (e.g., determining if the ring closure occurred) and predict solid-state stability (polymorphism). This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against Powder XRD (PXRD) and NMR to demonstrate why SC-XRD is the non-negotiable standard for this compound class.

Comparative Analysis: Characterization Methodologies

The following table compares the "performance" of SC-XRD against alternative analytical techniques for resolving the structure of this compound derivatives.

Table 1: Performance Matrix of Structural Elucidation Methods
FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) Solution NMR (

H/

C)
DFT (Computational)
Primary Output 3D Atomic Coordinates (x, y, z)Bulk Phase Fingerprint (

)
Connectivity & Solution DynamicsTheoretical Energy Minima
Isomer Resolution Definitive (Distinguishes E/Z & tautomers)Low (Cannot resolve subtle isomers)Moderate (Averaged signals)Supportive (Predicts likelihood)
Stereochemistry Absolute Configuration (Chirality)N/ARelative (requires NOESY)N/A
Intermolecular Forces Maps H-bonds &

-stacking
Infers lattice spacing (

-spacing)
N/A (Solvent dependent)Models hypothetical forces
Sample Requirement High-quality single crystal (

mm)
Polycrystalline powder (mg scale)Soluble compound (mg scale)None (In silico)
Limitation Crystal growth difficultyPeak overlap in complex mixturesDynamic averaging obscures static structureDependence on basis set accuracy

Structural Benchmarks & Expected Parameters

When analyzing the crystal structure of a Thiazolidine-Isonicotinaldehyde derivative, the following geometric parameters serve as the quality control benchmarks. Deviations from these ranges indicate potential disorder, wrong assignment, or ring strain.

Table 2: Representative Bond Parameters (Pyridine-Thiazolidine Hybrids)

Based on average values from the Cambridge Structural Database (CSD) for analogous heterocyclic systems.

ParameterBond TypeExpected Value (Å / °)Structural Significance
Bond Length C–S (Thiazolidine)

Å
Typical single bond; shorter implies conjugation.
Bond Length C–N (Thiazolidine)

Å
Indicates

hybridization (saturated ring).
Bond Length C=N (Imine/Schiff Base)*

Å
If ring did not close (open chain precursor).
Bond Length C=O (Aldehyde/Amide)

Å
Critical for H-bonding potential.
Bond Angle C–S–C (Ring)

Characteristic acute angle of 5-membered S-rings.
Torsion Angle Pyridine-Thiazolidine Variable (

vs

)
Determines planarity.

= conjugated/planar;

= steric twist.

Critical Insight: A common synthesis pitfall is the formation of the Schiff base intermediate rather than the cyclized thiazolidine. SC-XRD distinguishes these by measuring the C–N bond length :

  • 1.28 Å = Double bond (Schiff Base - Open).

  • 1.46 Å = Single bond (Thiazolidine - Closed).

Experimental Protocol: Crystallization & Data Collection

This protocol ensures the generation of high-quality crystals suitable for resolving the specific substitution pattern of the isonicotinaldehyde derivative.

Phase 1: Crystal Growth (Slow Evaporation)
  • Solubility Test: Dissolve 20 mg of the synthesized this compound in 2 mL of solvent.

    • Recommended Solvents: Ethanol (polar protic), Dichloromethane/Hexane (1:1 mixture), or Acetonitrile.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).

  • Vapor Diffusion: Place the vial containing the solution inside a larger jar containing a precipitant (e.g., Diethyl ether). Cap tightly.

  • Observation: Allow to stand undisturbed at 4°C for 3-7 days. Look for prisms or blocks (avoid needles if possible, as they fracture easily).

Phase 2: X-Ray Data Collection
  • Mounting: Select a crystal approx.[1]

    
     mm. Mount on a Kapton loop using Paratone oil.
    
  • Cooling: Flash cool to 100 K using a liquid nitrogen stream.

    • Reasoning: Cooling reduces thermal vibration (atomic displacement parameters), significantly improving resolution at high angles.

  • Collection Strategy:

    • Source: Mo-K

      
       (
      
      
      
      Å) or Cu-K
      
      
      (
      
      
      Å). Use Cu for absolute configuration of chiral thiazolidines.
    • Scan: Collect full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics.

Phase 3: Refinement (Self-Validating Check)
  • R-factor (

    
    ):  Target 
    
    
    
    .
  • Goodness of Fit (GoF): Target

    
    .
    
  • Residual Electron Density: Peaks

    
     near Sulfur indicate absorption correction errors or disorder.
    

Visualization: Characterization Workflow

The following diagram illustrates the logical flow from synthesis to structural confirmation, highlighting the decision nodes where XRD is critical.

XRD_Workflow Synthesis Synthesis of This compound Crude Crude Product Synthesis->Crude Recryst Recrystallization (Slow Evaporation) Crude->Recryst PXRD Powder XRD (Bulk Purity) Crude->PXRD Phase ID SC_XRD Single Crystal XRD (Mo/Cu Source) Recryst->SC_XRD Select Crystal Structure_Sol Structure Solution (SHELXT / Olex2) SC_XRD->Structure_Sol Bio_Assay Biological Assay (Structure-Activity Relationship) PXRD->Bio_Assay Batch Consistency Check_CN Check C-N Bond Length Structure_Sol->Check_CN Result_Schiff Structure A: Schiff Base (Imine) C=N ~1.28 Å Check_CN->Result_Schiff Double Bond Result_Thia Structure B: Cyclized Thiazolidine C-N ~1.46 Å Check_CN->Result_Thia Single Bond Result_Schiff->Bio_Assay Intermediate Result_Thia->Bio_Assay Confirmed Target

Figure 1: Structural elucidation workflow distinguishing between the open-chain Schiff base and the cyclized thiazolidine product using crystallographic metrics.

References

  • Thiazolidine Crystal Structures: Akkurt, M., et al. (2011). "N-[5-Methyl-2-(2-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide monohydrate." Acta Crystallographica Section E, 67(2), o308-o309. Link

  • Schiff Base vs. Cyclization: Damdoom, W. K., & Al-Jeilawi, O. H. R. (2024). "Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives." Iraqi Journal of Science, 65(11), 6242–6252. Link

  • Crystallographic Standards: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Thiazolidine Biological Activity: Verma, A., et al. (2021).[2] "The Bioactivity of Thiazolidin-4-Ones: A Short Review." Molecules, 26(21), 6666. Link

  • Database for Comparison: Cambridge Crystallographic Data Centre (CCDC). "Cambridge Structural Database (CSD)." Link

Sources

Comparative Guide: Elemental Analysis Validation for 3-(Thiazolidin-3-yl)isonicotinaldehyde Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the characterization of heterocyclic pharmaceutical intermediates like 3-(Thiazolidin-3-yl)isonicotinaldehyde (


), Elemental Analysis (CHNS) remains the definitive "gatekeeper" technique for confirming bulk purity and salt stoichiometry. While High-Performance Liquid Chromatography (HPLC) excels at separating organic impurities, it is blind to inorganic salts, water, and solvent entrapment. Conversely, Quantitative NMR (qNMR) offers absolute purity but suffers from lower sensitivity and higher instrument cost.

The Verdict: For this specific sulfur-containing molecule, Dynamic Flash Combustion (CHNS Analysis) is the superior choice for validating the gross composition and salt form, provided that Vanadium Pentoxide (


)  is used as a combustion aid to prevent sulfur retention.

The Analytical Challenge: Sulfur & Heterocycles[1]

The target molecule, this compound, presents three distinct analytical hurdles:

  • The Sulfur Trap: The thiazolidine ring contains sulfur. In standard combustion (

    
    ), sulfur can form refractory sulfates (ash) rather than the required sulfur dioxide (
    
    
    
    ) gas, leading to artificially low S-values.
  • Hygroscopicity: The aldehyde moiety and pyridine nitrogen make the compound prone to hydrogen bonding with atmospheric water. This results in "High Hydrogen / Low Carbon" errors.

  • Stoichiometry: Determining if the molecule exists as a free base or a hydrochloride salt is trivial with EA (by checking Cl% or C/N ratios) but requires complex buffer setups in HPLC.

Target Theoretical Composition

Formula:


Molecular Weight:  194.25  g/mol 
ElementTheoretical Mass %Acceptance Tolerance (ACS)
Carbon (C) 55.65%

Hydrogen (H) 5.19%

Nitrogen (N) 14.42%

Sulfur (S) 16.50%

Comparative Methodology: EA vs. Alternatives

To validate the product, we must objectively compare EA against its primary competitors: HPLC-UV and qNMR.

Table 1: Performance Matrix
FeatureElemental Analysis (CHNS) HPLC-UV qNMR (

)
Primary Scope Bulk Purity & StoichiometryOrganic Impurity ProfilingAbsolute Purity & Structure
Sulfur Detection Direct (Quantitative) Indirect (if UV active)No (unless

used)
Water/Solvent Detection Yes (Indirectly via H/C shift)No (Elutes in void volume)Yes (Distinct peaks)
Reference Standard Not Required for AnalyteRequired (Response Factors)Required (Internal Standard)
Sample Size 1–3 mg< 1 mg5–20 mg
Destructive? YesNoNo
Cost Per Run LowMediumHigh
Decision Logic

Use the following logic to determine when to deploy EA versus alternatives.

DecisionTree Start Start: Purity Assessment Q1 Is the salt form/stoichiometry confirmed? Start->Q1 Q2 Is the sample < 95% pure by TLC? Q1->Q2 Yes Action_EA Run CHNS Analysis (Confirm Bulk Composition) Q1->Action_EA No Action_HPLC Run HPLC-MS (Isolate Impurities) Q2->Action_HPLC Yes (Dirty) Action_qNMR Run qNMR (Absolute Quantification) Q2->Action_qNMR No (Clean) Action_EA->Action_qNMR If EA fails < 0.4%

Figure 1: Decision matrix for selecting the appropriate validation technique based on development stage.

Experimental Protocol: Self-Validating CHNS System

To ensure scientific integrity, this protocol uses a "Sandwich Method" with Vanadium Pentoxide to guarantee sulfur recovery.

Reagents & Equipment[2][3][4]
  • Instrument: Flash 2000 / vario EL cube (or equivalent).

  • Combustion Aid: Vanadium Pentoxide (

    
    ), analytical grade.
    
  • Standard: Sulfanilamide (C=41.84%, N=16.27%, S=18.62%) or BBOT.

  • Carrier Gas: Helium (99.999%).[1]

  • Oxygen: 99.999% for combustion loop.

Step-by-Step Workflow
  • System Conditioning: Run 3 "Bypass" (empty tin) samples to purge atmospheric nitrogen.

  • Calibration Check (The Guard Rail):

    • Weigh 2.000 mg (

      
       mg) of Sulfanilamide.
      
    • Add 10 mg

      
        directly into the tin capsule.
      
    • Run analysis.[1][2][3][4][5][6][7][8][9] Acceptance: S must be within

      
       of theoretical. If not, replace the reduction copper tube.
      
  • Sample Preparation:

    • Weigh 1.5–2.5 mg of This compound .

    • Critical: Add 10–15 mg of

      
       over the sample.
      
    • Fold tin capsule tightly to exclude air.

  • Combustion:

    • Furnace Temp:

      
       (Left) / 
      
      
      
      (Right).
    • Oxygen Injection: 5 seconds (excess

      
       required for S-heterocycles).
      

Workflow Weigh 1. Weigh Sample (Microbalance) AddOx 2. Add V2O5 (Combustion Aid) Weigh->AddOx Combust 3. Flash Combustion (>960°C + O2) AddOx->Combust Reduct 4. Reduction (Cu Oven) Combust->Reduct Detect 5. TCD Detection (N2, CO2, H2O, SO2) Reduct->Detect

Figure 2: Analytical workflow emphasizing the addition of Vanadium Pentoxide (


) for sulfur conversion.[2][5][6]

Data Analysis & Validation

The following data sets simulate typical outcomes. Use this to interpret your results.

Table 2: Experimental Data Scenarios
Scenario%C (Found)%H (Found)%N (Found)%S (Found)Interpretation
Theoretical 55.65 5.19 14.42 16.50 Target
Pass (High Purity) 55.585.2214.3916.45Valid. All within

.
Fail (Wet Sample) 53.105.8013.8015.90Fail. High H, Low C/N/S. Indicates ~4% water/solvent. Dry sample and re-run.
Fail (Bad Combustion) 55.605.2014.4012.50 Fail. S is low, but C/H/N are perfect. Cause: No

used; Sulfur trapped in ash.
Fail (Impurity) 54.205.1012.1016.20Fail. N is significantly low. Likely contamination with non-nitrogenous precursor.
Troubleshooting Guide
  • Low Sulfur: If S is consistently low but C/N are correct, the combustion temperature is too low or the sample is forming inorganic sulfates. Solution: Increase

    
     flow and double the 
    
    
    
    amount.
  • High Nitrogen: Check for incomplete purging of atmospheric

    
     (leak in the autosampler).
    
  • Drifting Baseline: The water trap (magnesium perchlorate) is saturated. Replace immediately.

References

  • ICH Harmonised Tripartite Guideline. (2005).[10] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[10][11] [Link]

  • American Chemical Society (ACS). (2022). Guidelines for Characterization of Organic Compounds. ACS Publications.[9][12] [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • National Institutes of Health (NIH). (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry.[3][7][13] [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Thiazolidin-3-yl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-(Thiazolidin-3-yl)isonicotinaldehyde. As a research chemical, the toxicological and environmental properties of this compound may not be fully characterized. Therefore, this protocol is grounded in the precautionary principle, treating the substance as hazardous and adhering to the highest standards of laboratory safety and environmental protection. The procedures outlined below are synthesized from an analysis of its constituent chemical moieties—a thiazolidine ring and an isonicotinaldehyde group—and are aligned with authoritative regulatory standards.

Hazard Assessment and Chemical Profile

A thorough understanding of a compound's potential hazards is the foundation of safe handling and disposal. In the absence of a specific Safety Data Sheet (SDS) for this compound, a risk assessment must be conducted based on its structural components and data from analogous compounds.

Structural Components and Associated Hazards:

  • Isonicotinaldehyde: This is a derivative of pyridine, which is a heterocyclic aromatic compound. Pyridine derivatives can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin. Isonicotinaldehyde itself is classified as an irritant to the eyes, respiratory system, and skin.[1][2] It is also a combustible liquid.[2]

  • Thiazolidine Ring: Thiazolidine and its derivatives are a class of sulfur- and nitrogen-containing heterocyclic compounds. Some thiazolidinediones have been noted for their pharmacological activity.[3][4][5] While the specific hazards of the parent thiazolidine ring in this context are not fully elucidated, related compounds like 2,4-Thiazolidinedione are known to be harmful if swallowed, in contact with skin, or if inhaled.[6]

Inferred Hazard Profile:

Based on this analysis, this compound should be handled as a compound that is potentially:

  • Harmful if swallowed, inhaled, or absorbed through the skin.

  • An irritant to the skin, eyes, and respiratory tract.[1][6]

  • Potentially toxic to aquatic life with long-lasting effects, a common concern with heterocyclic compounds.[7][8]

The following table summarizes the anticipated hazard profile, which should guide all handling and disposal decisions.

Hazard CategoryAnticipated Risk for this compoundRationale and Key Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 (Harmful)Based on data for thiazolidine and isonicotinaldehyde derivatives.[1] Avoid ingestion, skin contact, and inhalation of dust or aerosols.
Skin Corrosion/Irritation Category 2 (Irritant)Common for aldehyde and pyridine-based compounds.[1][6] Wear appropriate gloves and lab coat.
Serious Eye Damage/Irritation Category 2 (Irritant)Aldehyde functional groups are often eye irritants.[1][6] Wear safety glasses or goggles.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation)A known hazard for isonicotinaldehyde.[1] Handle in a well-ventilated area or chemical fume hood.
Aquatic Hazard Potentially HazardousMany complex organic molecules have environmental toxicity.[7][8] Do not dispose of down the drain.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified above, stringent adherence to the use of appropriate engineering controls and PPE is mandatory.

  • Engineering Controls: All handling of this compound, including weighing, dissolution, and aliquoting for disposal, must be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[9]

  • Hand Protection: Wear nitrile gloves at all times. If contact occurs, remove gloves immediately, wash hands thoroughly with soap and water, and don a new pair.

  • Eye Protection: Chemical safety goggles or safety glasses with side shields are required.[1]

  • Skin and Body Protection: A laboratory coat must be worn and fully fastened. Ensure that skin is not exposed.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations, as well as institutional policies. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a clear regulatory framework for this process.[9][10][11][12]

Step 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is proper segregation to prevent dangerous reactions.[13]

  • Solid Waste:

    • Collect unadulterated solid this compound, along with any contaminated items (e.g., weigh boats, contaminated paper towels, gloves), in a dedicated, chemically compatible container.

    • The container must be a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top lid.[10][11]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Liquid Waste (Solutions):

    • If the compound is in solution, collect it in a separate, clearly labeled liquid waste container.

    • The container must be chemically resistant to the solvent used. For example, use an HDPE container for aqueous solutions and a glass container for organic solvents.

    • Maintain a log of the solution's components, including the estimated concentration of this compound and the identity of all solvents.

    • Crucially, never mix incompatible waste streams. For example, do not mix acidic waste with basic waste, or oxidizing agents with organic solvents.[13]

Step 2: Waste Container Labeling

Proper labeling is a critical compliance and safety requirement.[13][14] Each waste container must be labeled with the following information:

  • The words "Hazardous Waste" .[13]

  • The full chemical name: "this compound" . Avoid abbreviations or chemical formulas.

  • A complete list of all chemical constituents in the container, including solvents, with their approximate percentages.

  • The specific hazard characteristics (e.g., "Irritant," "Harmful").

  • The name of the principal investigator and the laboratory location (building and room number).

  • The date on which waste was first added to the container (the accumulation start date).

Step 3: On-site Accumulation and Storage

Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[13][15]

  • Keep the waste container securely closed at all times, except when adding waste.[10]

  • Store the container in a designated, well-ventilated area, away from general laboratory traffic.

  • Ensure the storage location has secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks or spills.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[15]

Step 4: Arranging for Final Disposal
  • Once the waste container is full or has been in the SAA for the maximum allowed time (typically six to twelve months, depending on institutional policy and generator status), arrange for its removal.[10][11][15]

  • Contact your institution's EHS department to schedule a pickup. Do not attempt to dispose of the chemical waste yourself.

  • EHS professionals will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be managed in accordance with the Resource Conservation and Recovery Act (RCRA).[11][16]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert all personnel in the vicinity.

  • Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency response team.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Consult the SDS (or Analogous Data): If available, refer to the SDS for specific cleanup instructions. For this compound, treat it as an irritant and harmful solid.

  • Small Spills (Solid):

    • Don the appropriate PPE (two pairs of nitrile gloves, lab coat, safety goggles).

    • Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.

    • Carefully sweep the material into a dustpan and place it in the designated hazardous waste container.

    • Clean the spill area with a detergent and water solution, and collect the cleaning materials as hazardous waste.

  • Small Spills (Liquid Solution):

    • Don the appropriate PPE.

    • Contain the spill with absorbent pads or booms.

    • Cover the spill with absorbent material, working from the outside in.

    • Collect the absorbed material using non-sparking tools and place it in the hazardous waste container.

    • Decontaminate the area as described above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of Waste assess 1. Hazard Assessment (Treat as Harmful & Irritant) start->assess spill Spill Occurs start->spill ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate 3. Segregate Waste (Solid vs. Liquid) ppe->segregate solid_waste Solid Waste Container (Contaminated PPE, Powder) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Solutions) segregate->liquid_waste Liquid segregate->spill labeling 4. Label Container Correctly ('Hazardous Waste', Full Name, etc.) solid_waste->labeling liquid_waste->labeling store 5. Store in Satellite Accumulation Area (Secondary Containment, Closed Lid) labeling->store ehs_contact 6. Container Full or Time Limit Reached? Contact EHS for Pickup store->ehs_contact store->spill disposal 7. Final Disposal (Managed by EHS at a licensed facility) ehs_contact->disposal spill_protocol Execute Spill Management Protocol spill->spill_protocol spill_protocol->labeling Collect spill debris as hazardous waste

Sources

Personal protective equipment for handling 3-(Thiazolidin-3-yl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Treat 3-(Thiazolidin-3-yl)isonicotinaldehyde as a High-Potency Bioactive Intermediate .

This compound combines a reactive electrophilic aldehyde moiety with a pharmacologically active thiazolidine heterocycle. In the absence of a compound-specific Safety Data Sheet (SDS), the Precautionary Principle mandates handling this substance as a potential respiratory sensitizer , mucous membrane irritant , and bioactive agent .

Core Safety Directive: Zero-skin-contact and zero-inhalation protocols are non-negotiable. All manipulation must occur within a certified chemical fume hood.

Part 1: Risk Assessment & Hazard Identification (The "Why")

As a Senior Application Scientist, I prioritize understanding the mechanism of toxicity to select the correct PPE. We do not simply "wear gloves"; we select barriers based on chemical permeation kinetics.

Molecular Deconstruction & Hazard Prediction

The safety profile of this compound is derived from its two primary functional units:

  • The Isonicotinaldehyde Core (Pyridine-4-carboxaldehyde derivative):

    • Risk: Aldehydes are electrophiles capable of forming Schiff bases with amine groups in biological proteins. This leads to contact dermatitis and respiratory sensitization .

    • Implication: Latex gloves are insufficient due to micropores; Nitrile is required.

  • The Thiazolidine Ring:

    • Risk: Thiazolidines are often metabolic precursors or PPAR agonists (drug-like scaffolds). They can exhibit bioaccumulation or specific organ toxicity (hepatotoxicity) upon chronic exposure.

    • Implication: Inhalation of dusts must be prevented to avoid systemic absorption.

Visualizing the Hazard Logic

The following diagram illustrates the decision pathway for selecting controls based on molecular features.

HazardLogic Molecule 3-(Thiazolidin-3-yl) isonicotinaldehyde Aldehyde Aldehyde Moiety (Electrophile) Molecule->Aldehyde Heterocycle Thiazolidine Ring (Bioactive) Molecule->Heterocycle Risk1 Protein Crosslinking (Sensitization) Aldehyde->Risk1 Risk2 Systemic Absorption (Toxicity) Heterocycle->Risk2 Control1 Double Nitrile Gloves (Zero Contact) Risk1->Control1 Control2 ISO 5 Fume Hood (Zero Inhalation) Risk2->Control2

Figure 1: Hazard-to-Control Logic Flow.[1] Deconstructing the molecule to determine necessary engineering and PPE controls.

Part 2: The PPE Matrix

This matrix is designed for Research Scale (<10g) handling. For process scale (>100g), full Tyvek suits and PAPR (Powered Air Purifying Respirators) are recommended.

Protection ZoneRecommended EquipmentTechnical Justification (Causality)
Hand Protection Double Nitrile Gloves (Min. 5 mil thickness outer)Permeation Resistance: Aldehydes can permeate thin latex. Nitrile offers superior resistance to organic aldehydes. Double gloving provides a "breakthrough" buffer; if the outer glove is compromised, the inner glove protects skin during doffing.
Respiratory Engineering Control Primary: Chemical Fume Hood. PPE Secondary: N95/P100 (only if outside hood).Dust Control: As a solid intermediate, the primary risk is airborne particulate during weighing. The thiazolidine ring implies potential biological activity, necessitating containment.[2][3]
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Vapor/Dust Seal: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against irritating aldehyde dusts.
Body Lab Coat (High-Neck, Snap closure) + Long Pants + Closed ShoesSkin Coverage: Prevents accumulation of dust on street clothes. Cotton/Poly blends are acceptable for small scale; chemical-resistant aprons required for liquid handling.

Part 3: Operational Protocol (Step-by-Step)

This protocol utilizes a Self-Validating System : each step includes a check to ensure safety before proceeding.

Phase 1: Preparation & Weighing
  • Ventilation Check: Verify Fume Hood flow rate is between 80–100 fpm (face velocity). Validation: Tape a Kimwipe to the sash; it must be pulled inward steadily.

  • Balance Setup: Place the analytical balance inside the fume hood. If vibration is an issue, use a static-free weighing funnel to transfer solids quickly.

  • Donning: Put on inner nitrile gloves (blue/white) -> Lab coat -> Outer nitrile gloves (purple/black for contrast) -> Goggles.

Phase 2: Solubilization & Transfer

Note: Aldehydes are often susceptible to oxidation. Keep containers closed when not in use.

  • Solvent Selection: Dissolve the solid in the appropriate solvent (e.g., DCM, DMSO, or Ethanol) immediately after weighing to minimize dust risk.

  • Transfer: Use a luer-lock syringe or positive-displacement pipette for liquid transfer. Avoid pouring, which generates aerosols.

  • Spill Defense: Perform all transfers over a chemically resistant tray (spill containment).

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe the balance and work area with a solvent-dampened tissue (Ethanol/Acetone) while still wearing outer gloves. Dispose of tissue as solid hazardous waste.

  • Outer Glove Removal: Remove outer gloves inside the hood. Discard into solid waste.

  • Inspection: Inspect inner gloves for any discoloration. If clean, remove lab coat, then remove inner gloves.

  • Hygiene: Wash hands with soap and water for 20 seconds immediately.

Operational Workflow Diagram

HandlingProtocol Start Start: PPE Donning (Double Nitrile + Goggles) Check Ventilation Check (Flow > 80 fpm?) Start->Check Check->Start Fail (Fix Flow) Weigh Weighing (Inside Hood) Minimize Dust Check->Weigh Pass Solubilize Solubilization (Convert Dust to Liquid) Weigh->Solubilize Immediate Clean Decontamination (Wipe surfaces) Solubilize->Clean Disposal Waste Segregation (Aldehyde Stream) Clean->Disposal

Figure 2: Safe Handling Workflow. A linear progression ensuring containment from solid weighing to waste disposal.

Part 4: Emergency Response & Disposal

Waste Disposal

Crucial: Do not mix aldehyde waste with strong oxidizers (e.g., Nitric Acid) or strong bases, as exothermic polymerization or oxidation may occur.

  • Solid Waste: Contaminated gloves, weighing boats, and tissues go into "Hazardous Solid Waste."

  • Liquid Waste: Segregate into "Organic Solvents – Non-Halogenated" (or Halogenated if DCM is used). Label clearly: Contains Aldehydes/Thiazolidines.

First Aid (Immediate Action)
  • Eye Contact: Flush immediately with water for 15 minutes.[2][4] Hold eyelids open. Aldehydes cause rapid irritation.

  • Skin Contact: Remove contaminated clothing.[1][2][3][5] Wash with soap and water.[1][2][3][6] Do not use alcohol (increases skin permeability).

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10371, 3-Pyridinecarboxaldehyde. Retrieved from [Link]

    • Context: Establishes the baseline hazard profile for pyridine-carboxaldehydes (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).
  • Context: Verifies standard industrial hygiene practices for handling isonicotinaldehyde deriv
  • National Institutes of Health (NIH). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application. Retrieved from [Link]

    • Context: Provides data on the biological activity and potential toxicity of the thiazolidine pharmacophore.[7]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aldehydes. Retrieved from [Link]

    • Context: Regulatory standards for handling organic aldehydes in the workplace.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.